An inositol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inositol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydroxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muco-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scyllitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiro-inositol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | allo-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol [Nonspecific isomer] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scyllo-inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-chiro-Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muco-Inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inosite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUCO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCYLLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPI-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Inositol Stereoisomers and their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Inositol and its Stereoisomers
Inositol is a carbocyclic polyol that plays a crucial role in a variety of cellular processes.[1][2][3] While often referred to as vitamin B8, it is not a true vitamin as it can be synthesized by the human body from glucose.[2] Inositol exists as nine possible stereoisomers, with myo-inositol being the most abundant and biologically significant form in eukaryotes.[1][4][5] The stereoisomers differ in the spatial orientation of their hydroxyl groups, which in turn dictates their specific biological functions.[6] The primary stereoisomers of biological interest include myo-inositol, D-chiro-inositol, and scyllo-inositol. These molecules are integral components of cell membranes, act as precursors to second messengers in signal transduction pathways, and are involved in processes such as insulin signaling, nerve guidance, and cytoskeleton assembly.[3][5]
Key Inositol Stereoisomers and Their Biological Functions
The distinct biological roles of inositol stereoisomers are largely determined by their unique three-dimensional structures.
myo-Inositol (MI)
myo-Inositol is the most prevalent inositol isomer in the body and serves as a fundamental component of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphatidylinositol phosphates (PIPs).[1][3] These lipids are critical for the formation of phosphoinositides, which are key players in cellular signaling.[5]
Biological Functions:
-
Second Messenger Signaling: myo-Inositol is a precursor to inositol 1,4,5-trisphosphate (IP3), a ubiquitous second messenger that mobilizes intracellular calcium stores.[4][5] This process is initiated by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5][7]
-
Insulin Signal Transduction: It plays a role in insulin signaling pathways, contributing to glucose uptake and metabolism.[3][8]
-
Ovarian Function: High concentrations of myo-inositol in follicular fluid are associated with good quality oocytes.[9] It is involved in follicle-stimulating hormone (FSH) signaling, which is essential for healthy ovulation.[10]
-
Nervous System: In the brain, myo-inositol is involved in the function of neurotransmitters and has shown therapeutic potential in treating conditions like depression, anxiety, and obsessive-compulsive disorders.[4]
D-chiro-Inositol (DCI)
D-chiro-inositol is synthesized from myo-inositol by an insulin-dependent epimerase enzyme.[11][12] It is less abundant than myo-inositol but plays a crucial role in insulin-mediated processes.[13]
Biological Functions:
-
Insulin Sensitizer: DCI is a key component of inositolphosphoglycans (IPGs), which act as second messengers in the insulin signaling pathway.[4][12] It primarily mediates glycogen synthesis and storage.[12][13][14][15]
-
Androgen Regulation: DCI is involved in the synthesis of insulin-dependent androgens and can modulate the activity of aromatase, the enzyme that converts androgens to estrogens.[14][16]
-
Metabolic Health: It has been shown to improve insulin sensitivity, which is beneficial for managing conditions like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes.[13][17]
scyllo-Inositol (SI)
scyllo-Inositol is another naturally occurring stereoisomer that has gained attention for its potential neuroprotective effects.
Biological Functions:
-
Alzheimer's Disease: scyllo-Inositol has been investigated for its ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[4][18][19] It is believed to stabilize non-toxic forms of Aβ proteins.[4]
-
Neuroprotection: By preventing the formation of toxic Aβ oligomers, scyllo-inositol may reduce neuronal toxicity and improve cognitive function in animal models of Alzheimer's.[18][20]
Quantitative Data on Inositol Stereoisomers
The following tables summarize key quantitative data related to the biological functions of inositol stereoisomers.
Table 1: Physiological Concentrations and Ratios of Inositol Stereoisomers
| Stereoisomer/Ratio | Tissue/Fluid | Concentration/Ratio | Significance | Reference(s) |
| myo-Inositol | Brain | ~5 mM | High concentration reflects its importance in neurotransmission. | [19] |
| scyllo-Inositol | Brain | ~0.5 mM | Elevated levels may be a marker for metabolic disturbances. | [19] |
| myo-Ins/d-chiro-Ins Ratio | Plasma | 40:1 | Physiological ratio in healthy individuals. | [9] |
| myo-Ins/d-chiro-Ins Ratio | Follicular Fluid (Healthy) | 100:1 | Important for oocyte quality. | [15] |
| myo-Ins/d-chiro-Ins Ratio | Follicular Fluid (PCOS) | 0.2:1 | Altered ratio is a hallmark of PCOS. | [15] |
| myo-Ins/d-chiro-Ins Ratio | Thecal Cells (Healthy) | ~20:1 | Reflects normal insulin sensitivity in the ovary. | [21] |
Table 2: Therapeutic Dosages of Inositol Stereoisomers
| Stereoisomer | Condition | Dosage | Outcome | Reference(s) |
| D-chiro-inositol | Polycystic Ovary Syndrome (PCOS) | 1200 mg/day for 6-8 weeks | Improved ovulation in obese PCOS women. | [14] |
| myo-Inositol & D-chiro-inositol | Polycystic Ovary Syndrome (PCOS) | 40:1 ratio | Improved metabolic profile in overweight PCOS subjects. | [22] |
| myo-Inositol | Gestational Diabetes | Not specified | Reduced incidence of gestational diabetes. | [2] |
Signaling Pathways Involving Inositol Stereoisomers
The most well-characterized signaling pathway involving inositols is the phosphoinositide signaling pathway.
The Phosphoinositide Signaling Pathway
This pathway is crucial for transducing extracellular signals into intracellular responses. It begins with the phosphorylation of phosphatidylinositol (PI) to form various phosphoinositides. A key event is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+), which in turn activates a multitude of cellular processes.[7]
Caption: The Phosphoinositide Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate study of inositol stereoisomers and their biological functions.
IP3 Receptor Binding Assay (Fluorescence Polarization)
This assay quantifies the binding of fluorescently labeled IP3 to its receptor.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. Unbound, fluorescently-labeled IP3 tumbles rapidly, resulting in low polarization. When bound to the larger IP3 receptor, its rotation slows, and the polarization of the emitted light increases.[23]
Protocol:
-
Reagents and Preparation:
-
Fluorescently labeled IP3 (e.g., FITC-IP3).
-
Purified N-terminal fragments of the IP3 receptor.
-
Binding buffer (e.g., Ca2+-free CLM).
-
Unlabeled IP3 for competition assays.
-
96-well black microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the competing unlabeled ligand (IP3) in the binding buffer.
-
In a 96-well plate, add the following to each well in duplicate:
-
A fixed concentration of fluorescently labeled IP3 (e.g., 0.5 nM).
-
A fixed concentration of the IP3 receptor fragment (e.g., 80 nM).
-
Varying concentrations of the unlabeled IP3.
-
-
Incubate the plate at room temperature for 20 minutes to reach equilibrium.[23]
-
Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
-
PI3K Enzyme Activity Assay
This assay measures the activity of phosphoinositide 3-kinases (PI3Ks), which are crucial in the phosphoinositide signaling pathway.
Principle: The assay measures the conversion of a PI3K substrate (e.g., PIP2) to its product (PIP3). The amount of PIP3 produced is then quantified, often through a competitive binding assay.[24]
Protocol:
-
Reagents and Preparation:
-
Recombinant PI3K enzyme.
-
PI3K substrate (e.g., PI(3,4)P2).
-
ATP.
-
Kinase reaction buffer.
-
PIP3 detection system (e.g., a PIP3-binding protein like GRP-1, and a detection method such as HRP-conjugated antibody).
-
Stop solution.
-
-
Assay Procedure:
-
Pre-incubate the PI3K enzyme with any test inhibitors for 10 minutes.[24]
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[25]
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a plate coated with a PIP3-binding protein.
-
Add a biotinylated-PIP3 tracer, which will compete with the enzyme-generated PIP3 for binding to the coated protein.
-
Detect the bound biotinylated-PIP3 using a streptavidin-HRP conjugate and a colorimetric substrate.
-
-
Data Analysis:
-
The signal is inversely proportional to the PI3K activity. A lower signal indicates higher enzyme activity.
-
Calculate the percentage of inhibition for test compounds compared to a control without inhibitor.
-
Caption: Workflow for a PI3K Enzyme Activity Assay.
Therapeutic Potential and Drug Development
The diverse biological functions of inositol stereoisomers make them attractive targets for drug development.
-
myo-Inositol and D-chiro-Inositol: The insulin-sensitizing properties of MI and DCI have led to their use in the management of PCOS and metabolic syndrome.[2][4][22] Supplementation with these isomers, often in a physiological ratio, aims to correct the underlying insulin resistance and hormonal imbalances.[22]
-
scyllo-Inositol: Its ability to interfere with amyloid-β aggregation has positioned it as a potential therapeutic agent for Alzheimer's disease.[18][19][20] Clinical trials have been conducted to evaluate its safety and efficacy.[18]
Conclusion
Inositol stereoisomers are a fascinating class of molecules with a wide array of biological functions. From their fundamental role as second messengers in signal transduction to their therapeutic potential in metabolic and neurodegenerative diseases, these compounds continue to be an active area of research. A thorough understanding of their distinct roles, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing their application in both basic science and clinical practice. The continued exploration of inositol-based therapies holds promise for the development of novel treatments for a range of human diseases.
References
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol: Health Benefits & Side Effects [webmd.com]
- 3. Inositol - Wikipedia [en.wikipedia.org]
- 4. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Inositol? [synapse.patsnap.com]
- 6. What conditions is Myo-Inositol used for? [vita-world24.de]
- 7. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. egoipcos.com [egoipcos.com]
- 10. zibawellness.com.au [zibawellness.com.au]
- 11. D-Chiro-Inositol - D-CHIRO INOSITOLO [dchiroinositolo.com]
- 12. tandfonline.com [tandfonline.com]
- 13. novomins.com [novomins.com]
- 14. D-chiro-inositol: What, implications and benefits - Inositoli [inositoli.com]
- 15. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 17. How Does Inositol Work? [medicalphysics.institute]
- 18. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. ic.unicamp.br [ic.unicamp.br]
- 21. egoipcos.com [egoipcos.com]
- 22. tandfonline.com [tandfonline.com]
- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. promega.de [promega.de]
Inositol Phosphate Metabolism and Cellular Regulation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of inositol phosphate metabolism and its critical role in cellular regulation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate signaling networks governed by inositol phosphates. This document delves into the core signaling pathways, presents quantitative data for comparative analysis, details key experimental methodologies, and provides visual representations of the described molecular interactions and workflows.
Introduction to Inositol Phosphate Metabolism
Inositol, a six-carbon cyclitol, is a fundamental component of eukaryotic cell membranes and the precursor to a diverse array of signaling molecules known as inositol phosphates and phosphoinositides. These molecules are central to a complex signaling language that governs a multitude of cellular processes, including cell growth, proliferation, differentiation, apoptosis, and metabolic regulation. The phosphorylation state of the inositol ring, catalyzed by a host of specific kinases and phosphatases, dictates its signaling function, creating a dynamic and tightly regulated network.
Two major signaling pathways involving inositol phosphates are the Phospholipase C (PLC) pathway, which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the Phosphoinositide 3-kinase (PI3K) pathway, which produces phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Dysregulation of these pathways is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making the enzymes involved prime targets for therapeutic intervention.
Core Signaling Pathways
The PLC/IP3/DAG Signaling Pathway
The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) triggers the activation of Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1] This surge in intracellular calcium concentration activates a variety of downstream effectors, including calcium-dependent kinases and phosphatases, which modulate a wide range of cellular responses.
Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of substrate proteins, influencing processes such as gene expression, cell proliferation, and differentiation.
Figure 1: PLC/IP3/DAG Signaling Pathway.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4][5] Upon activation, PI3K phosphorylates the 3'-hydroxyl group of the inositol ring of phosphoinositides. A key reaction is the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7]
PIP3 remains at the plasma membrane and serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1.
Once activated, Akt dissociates from the membrane and phosphorylates a wide array of downstream targets, thereby regulating fundamental cellular processes including cell survival, growth, proliferation, and metabolism. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[4]
Figure 2: PI3K/AKT Signaling Pathway.
Quantitative Data on Inositol Phosphate Metabolism
The precise regulation of inositol phosphate signaling is underscored by the kinetic properties of the enzymes involved and the cellular concentrations of their substrates and products. The following tables summarize key quantitative data for easy comparison.
Enzyme Kinetic Parameters
The Michaelis constant (Km) and maximum reaction velocity (Vmax) are critical parameters for understanding enzyme function.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue/Cell Line | Reference |
| Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,6)P4 | 0.222 | 42 | Human (recombinant) | [8] |
| myo-inositol-1,4,5-trisphosphate | 0.112 | 27 | Human (recombinant) | [9] | |
| myo-inositol-1,3,4,6-tetrakisphosphate | 0.295 | 114 | Human (recombinant) | [9] | |
| myo-inositol-1,3,4,5-tetrakisphosphate | 0.129 | 1.1 | Human (recombinant) | [9] | |
| ATP | 61 | - | Human (recombinant) | [9] | |
| Phosphatidylinositol 4,5-bisphosphate | 39 | - | Human (recombinant) | [9] | |
| Inositol Polyphosphate 1-Phosphatase | Ins(1,3,4)P3 | Varies (3-4 fold) | - | Bovine Tissues | [10] |
| Phosphoinositide 3-kinase α (PI3Kα) | PIP2 | 1.77 | 0.00178 (pmol/min) | - | [11] |
| ATP | 2.0 | 0.00178 (pmol/min) | - | [11] | |
| PTEN | PtdIns(3,4,5)P3 | Low | >200-fold vs Ins(1,3,4,5)P4 | - | [12] |
Cellular Concentrations of Inositol Phosphates
The cellular abundance of different inositol phosphate isomers varies between cell types and in response to stimulation.
| Inositol Phosphate | Cell Type/Tissue | Condition | Concentration (pmol/10^8 cells or pmol/mg protein) | Reference |
| IP3 | Human Platelets | Resting | 1-4 | [13] |
| Human Platelets | Thrombin-stimulated | 10-30 | [13] | |
| NIH 3T3 Fibroblasts | Basal | 88 nM | [14] | |
| NIH 3T3 Fibroblasts | Stimulated | >430 nM | [14] | |
| PIP2 | Human Platelets | Unstimulated | 78.8 ± 13.7 | [15] |
| Human Platelets | CRP-stimulated | 118.1 ± 20.5 | [15] | |
| PIP3 | PC12 Cells | - | ~1/6 to 1/2 of PIP2 levels | [16] |
| InsP5 | Mammalian Cells | - | 15-50 µM | [17] |
| InsP6 | Mammalian Cells | - | 15-50 µM | [17] |
| Human T-lymphocyte (Jurkat) | Basal | 6380 ± 355 (pmol/10^9 cells) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of inositol phosphate metabolism.
Extraction and Quantification of Inositol Phosphates
This protocol is adapted for the extraction of phosphoinositides from cultured cells for subsequent analysis by mass spectrometry.
-
Cell Harvesting: Grow cells to the desired confluency. For adherent cells, wash with ice-cold PBS and scrape into a suitable volume of PBS. For suspension cells, pellet by centrifugation. A minimum of 10x10^6 cells is recommended.
-
Lipid Extraction: To the cell pellet, add the following ice-cold solutions sequentially with vortexing after each addition:
-
242 µL Chloroform
-
484 µL Methanol
-
23.6 µL 1 M HCl
-
170 µL Water
-
-
Phase Separation: Induce phase separation by adding:
-
725 µL Chloroform
-
170 µL 2 M HCl
-
-
Centrifugation: Centrifuge at 1500 x g for 5 minutes at room temperature.
-
Collection: The lower organic phase contains the phosphoinositides. Carefully collect this phase and dry it under a stream of nitrogen.
-
Deacylation (Optional for certain MS analyses):
-
Resuspend the dried lipid extract in 50 µL of methylamine solution (methanol/water/1-butanol; 46:43:11).
-
Incubate at 53°C for 50 minutes.
-
Add 25 µL of cold isopropanol and dry under nitrogen.
-
Resuspend the deacylated lipids in water for analysis.[15]
-
Figure 3: Phosphoinositide Extraction Workflow.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the various inositol phosphate isomers.
-
Sample Preparation: Extract water-soluble inositol phosphates from cells or tissues, typically using an acid precipitation method (e.g., with perchloric acid), followed by neutralization.
-
Chromatography System:
-
Column: A strong anion-exchange (SAX) column is commonly used.
-
Mobile Phase: A gradient of increasing salt concentration (e.g., ammonium phosphate) is used to elute the inositol phosphates, with higher phosphorylated species eluting at higher salt concentrations.
-
-
Detection:
-
Radiolabeling: If cells were pre-labeled with [3H]-inositol, fractions can be collected and radioactivity measured by scintillation counting.
-
Post-column Derivatization: A post-column reaction system can be used to create a detectable product.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for sensitive and specific detection and quantification.
-
Mass spectrometry (MS) offers high sensitivity and specificity for the identification and quantification of inositol phosphates.
-
Ionization: Electrospray ionization (ESI) is typically used in negative ion mode due to the highly negatively charged nature of inositol phosphates.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometers (e.g., Orbitrap) can be used.
-
Analysis Mode:
-
Selected Reaction Monitoring (SRM): For targeted quantification of known inositol phosphates. This involves selecting a specific precursor ion (the inositol phosphate of interest) and monitoring for a specific fragment ion produced upon collision-induced dissociation.
-
Full Scan: For untargeted analysis to identify a broader range of inositol phosphates.
-
-
Quantification: Absolute quantification can be achieved using stable isotope-labeled internal standards.
Conclusion
The study of inositol phosphate metabolism and its role in cellular regulation is a dynamic and expanding field. The intricate network of kinases, phosphatases, and their downstream effectors forms a sophisticated signaling system that is fundamental to cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of these pathways. A deeper understanding of the quantitative aspects of inositol phosphate signaling will be instrumental in the development of novel therapeutic strategies targeting the enzymes of this critical metabolic and signaling network. The continued refinement of analytical techniques will undoubtedly lead to new discoveries and a more complete picture of how these small molecules exert such profound control over cellular life.
References
- 1. Quantitative imaging of inositol distribution in yeast using multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of PIP2 hydrolysis and regulation of phospholipase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Inositol and PIP2/PIP3 Ratio: At the Crossroad of the Biodynamic Interface Between Cells and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 6. wang.ucsd.edu [wang.ucsd.edu]
- 7. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 8. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Inositol phospholipid hydrolysis in cultured astrocytes and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of basal and stimulated levels of inositol triphosphate in [32P]orthophosphate-labeled platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor-mediated inositol phospholipid hydrolysis in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoinositide 3-Kinases p110α and p110β Regulate Cell Cycle Entry, Exhibiting Distinct Activation Kinetics in G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Segregation of PIP2 and PIP3 into distinct nanoscale regions within the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability [mdpi.com]
The Pivotal Role of Inositol Phospholipids in Eukaryotic Cell Membrane Architecture and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cell membranes, primarily in the form of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (PPIs). While constituting a minor fraction of total membrane phospholipids, these molecules are indispensable for maintaining membrane structure, function, and orchestrating a vast array of cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted functions of inositol-containing phospholipids in the eukaryotic cell membrane, with a focus on their structural significance and their role as signaling hubs. We delve into the quantitative distribution of these lipids, detail key experimental methodologies for their study, and provide visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Structural and Functional Significance of Inositol Phospholipids
The eukaryotic cell membrane is a dynamic and complex interface crucial for cellular integrity, communication, and homeostasis. Embedded within this lipid bilayer are inositol-containing phospholipids, which play roles far exceeding that of simple structural components. Phosphatidylinositol (PI) is synthesized predominantly in the endoplasmic reticulum and constitutes approximately 5-10% of the total phospholipids in mammalian cell membranes.[1] The inositol headgroup of PI can be reversibly phosphorylated at the 3, 4, and 5 positions of its inositol ring by a suite of specific kinases and phosphatases, giving rise to seven distinct phosphoinositide (PPI) species: PI(3)P, PI(4)P, PI(5)P, PI(3,4)P₂, PI(3,5)P₂, PI(4,5)P₂, and PI(3,4,5)P₃.[2]
These PPIs, despite their low abundance, are master regulators of cellular function.[2] They act as docking sites for a myriad of cytosolic proteins, recruiting them to the membrane and thereby controlling their activity and localization.[3] This recruitment is often mediated by specific protein domains that recognize the unique phosphorylation patterns of the inositol headgroup.[3][4] Through these interactions, inositol phospholipids are central to a wide range of cellular processes, including signal transduction, membrane trafficking, ion channel regulation, and cytoskeletal dynamics.[2][5] Dysregulation of PPI metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making the enzymes involved in their synthesis and degradation attractive targets for drug development.[5]
Quantitative Distribution of Inositol Phospholipids
The precise concentration and subcellular localization of different phosphoinositide species are critical for their function. Their distribution is not uniform, with specific PPIs being enriched in the membranes of particular organelles, thus contributing to organelle identity. The plasma membrane, for instance, is highly enriched in PI(4,5)P₂, which plays a crucial role in signal transduction and endocytosis.[5] The following tables summarize the available quantitative data on the abundance of major phosphoinositides in eukaryotic cells.
Table 1: Relative Abundance of Phosphoinositides in Mammalian Cells
| Phosphoinositide Species | Relative Abundance (% of total phosphoinositides) | Primary Subcellular Localization |
| Phosphatidylinositol (PI) | ~85-90% | Endoplasmic Reticulum, Golgi Apparatus |
| Phosphatidylinositol 4-phosphate (PI(4)P) | ~5-10% | Golgi Apparatus, Plasma Membrane |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | ~1-2% | Plasma Membrane |
| Phosphatidylinositol 3-phosphate (PI(3)P) | <1% | Early Endosomes |
| Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) | <0.1% (transiently produced upon stimulation) | Plasma Membrane |
Data compiled from multiple sources, representing typical values in mammalian cells under resting conditions. Actual concentrations can vary depending on cell type and physiological state.
Table 2: Quantitative Abundance of Phosphoinositides in Human Platelets
| Phosphoinositide Species | Abundance in Resting Platelets (pmol/10⁸ cells) | Abundance in Stimulated Platelets (pmol/mg protein) |
| PI4P | 94.7 ± 11.1 | 243.7 ± 46.1 (after 5 min CRP treatment) |
| PI(3,4)P₂ | 3.1 ± 0.2 | Not reported |
| PI(4,5)P₂ | 59.2 ± 12.4 | 118.1 ± 20.5 (after 5 min CRP treatment) |
Data from targeted ion chromatography-mass spectrometry-based analysis of human platelets.[6] CRP: Collagen-Related Peptide.
Key Signaling Pathways Involving Inositol Phospholipids
Inositol phospholipids are central to two major signaling pathways: the phospholipase C (PLC) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
The Phospholipase C (PLC) Pathway
Upon stimulation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated.[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key phospholipid of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol.[7] The resulting increase in intracellular Ca²⁺ concentration activates a wide range of cellular responses. DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, modulating their activity.[8]
The Phosphoinositide 3-Kinase (PI3K) Pathway
The PI3K pathway is another critical signaling cascade initiated at the cell membrane. Upon activation by growth factors or other stimuli, receptor tyrosine kinases recruit and activate phosphoinositide 3-kinases (PI3Ks).[7] PI3Ks then phosphorylate the 3-position of the inositol ring of PI(4,5)P₂, generating phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[7] PI(3,4,5)P₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[9] The recruitment of Akt and PDK1 to the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide range of downstream substrates, promoting cell survival, growth, proliferation, and metabolism.[7]
Experimental Protocols for the Study of Inositol Phospholipids
The study of inositol phospholipids requires specialized techniques due to their low abundance and rapid turnover. Below are detailed methodologies for key experiments.
Metabolic Labeling of Cells with [³H]-Inositol and Lipid Extraction
This method allows for the sensitive detection and quantification of phosphoinositide turnover.
Materials:
-
Inositol-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
[³H]-myo-inositol
-
Phosphate-buffered saline (PBS)
-
1 M Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
0.1 M EDTA, pH 8.0
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture dishes and grow to the desired confluency.
-
Wash cells once with PBS and then incubate in inositol-free medium for 30 minutes to deplete intracellular inositol pools.
-
Replace the medium with fresh inositol-free medium containing dialyzed FBS and 10-50 µCi/mL of [³H]-myo-inositol.
-
Incubate the cells for 24-48 hours to allow for metabolic labeling of the inositol lipid pools to equilibrium.
-
-
Cell Stimulation and Lysis:
-
After labeling, wash the cells with PBS.
-
Stimulate the cells with the desired agonist for the appropriate time course.
-
Terminate the stimulation by aspirating the medium and adding 400 µL of ice-cold 1 M HCl.
-
Add 400 µL of methanol and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add 400 µL of chloroform.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 1 minute to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
To the collected organic phase, add 400 µL of a freshly prepared mixture of Methanol:0.1 M EDTA (pH 8.0) in a 1:0.9 (v/v) ratio.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Evaporate the solvent from the final organic phase under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -70°C.
-
-
Quantification:
-
Resuspend the dried lipids in a known volume of appropriate solvent.
-
Take an aliquot for scintillation counting to determine the total radioactivity incorporated into the lipids.
-
The remaining sample can be used for further analysis, such as separation of individual phosphoinositide species by HPLC.
-
Analysis of Phosphoinositides by HPLC-Mass Spectrometry (HPLC-MS)
This technique allows for the separation and quantification of different phosphoinositide isomers.
Materials:
-
Lipid extract (from section 4.1 or other methods)
-
Methylamine solution (for deacylation)
-
Isopropanol (IPA)
-
HPLC system with an appropriate anion-exchange column
-
Mass spectrometer (e.g., triple quadrupole)
-
Phosphoinositide standards
Procedure:
-
Deacylation of Lipid Extract:
-
Resuspend the dried lipid extract in 50 µL of methylamine in methanol/water/1-butanol (46:43:11).
-
Incubate at 53°C for 50 minutes with mixing to cleave the fatty acid chains, yielding glycerophosphoinositols (GroPIs).
-
Add 25 µL of cold isopropanol to the mixture.
-
Dry the sample under a stream of nitrogen.
-
Resuspend the deacylated lipid extract in water for analysis.
-
-
HPLC Separation:
-
Inject the resuspended sample into an HPLC system equipped with an anion-exchange column.
-
Use a gradient of an appropriate buffer (e.g., ammonium formate) to separate the different GroPI species based on the number and position of their phosphate groups.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify each GroPI species based on its precursor and characteristic fragment ions.
-
-
Quantification:
-
Generate standard curves using known concentrations of phosphoinositide standards.
-
Quantify the amount of each phosphoinositide in the sample by comparing its peak area to the standard curve.
-
Live-Cell Imaging of Phosphoinositides Using Fluorescent Probes
This method enables the visualization of the dynamic changes in the subcellular localization of specific phosphoinositides in living cells.
Materials:
-
Cells of interest
-
Expression vector encoding a fluorescently tagged (e.g., GFP) phosphoinositide-binding domain (e.g., PH domain of PLCδ1 for PI(4,5)P₂, FYVE domain for PI(3)P)
-
Transfection reagent
-
Live-cell imaging microscope (e.g., confocal or total internal reflection fluorescence - TIRF)
Procedure:
-
Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological temperature, humidity, and CO₂ levels.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with an agonist and acquire a time-lapse series of images to monitor the translocation of the fluorescent probe. For example, upon PLC activation, the GFP-PH(PLCδ1) probe will translocate from the plasma membrane to the cytosol as PI(4,5)P₂ is hydrolyzed.
-
-
Image Analysis:
-
Quantify the changes in fluorescence intensity in different cellular compartments (e.g., plasma membrane vs. cytosol) over time using appropriate image analysis software.
-
Conclusion
Inositol and its phosphorylated derivatives are not merely structural components of eukaryotic cell membranes but are central players in a complex network of cellular regulation. Their ability to be rapidly and locally synthesized and degraded allows them to function as dynamic signaling molecules and as platforms for the recruitment and regulation of a vast number of proteins. A thorough understanding of the function of inositol phospholipids is therefore crucial for deciphering the intricacies of cellular signaling and for the development of novel therapeutic strategies targeting the enzymes that govern their metabolism. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of these critical lipids in health and disease.
References
- 1. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Discovery and Isolation of Inositol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical journey of the discovery and isolation of inositol, a carbocyclic sugar that plays a crucial role in cellular signaling and as a structural component of cell membranes. This document provides a detailed account of the key scientific milestones, the pioneering researchers, and the experimental methodologies that have shaped our understanding of this vital molecule.
The Dawn of Discovery: Scherer's Isolation from Muscle Tissue
The story of inositol begins in the mid-19th century with the work of the German physician and chemist Johann Joseph Scherer. In 1850, while studying the composition of muscle tissue, Scherer isolated a previously unknown sweet-tasting crystalline substance.[1] He named this compound "Inosit," derived from the Greek words "is" (muscle) and "-ose" (a suffix for sugars), reflecting its origin and sweet taste.[2] This marked the first recorded isolation of what we now know as myo-inositol, the most abundant and biologically significant stereoisomer of inositol.[3]
Hypothetical Reconstruction of Scherer's 1850 Experimental Workflow
Expanding the Sources: Maquenne's Work and the Rise of Phytin
Following Scherer's initial discovery, the scientific community began to explore other natural sources of inositol. The French chemist, Léon Maquenne, made significant contributions in the late 19th and early 20th centuries. He is credited with further purifying inositol and being the first to isolate it from plant sources, specifically from leaves.[4] Notably, Maquenne also famously isolated inositol from large quantities of horse urine, a testament to the resourcefulness of early chemists.[4]
A pivotal moment in inositol research came with the discovery of "phytin" in plant seeds. In the early 20th century, the Swiss chemist Théodore Posternak identified phytic acid, the principal storage form of phosphorus in many plants, as myo-inositol hexakisphosphate.[4] This discovery was crucial as it revealed a vast and readily available source of inositol in the plant kingdom, particularly in grains and legumes.
Early 20th Century Inositol Isolation from Phytin
The extraction of inositol from phytin became a primary method for its production. These early methods typically involved the acid hydrolysis of phytin to liberate inositol and phosphoric acid, followed by a series of precipitation and purification steps.
Experimental Protocol: Inositol Isolation from Phytin (circa early 20th Century)
-
Extraction of Phytin:
-
Rice bran or another phytin-rich plant material was treated with a dilute inorganic or organic acid to extract the phytin.[5]
-
-
Hydrolysis:
-
The crude phytin extract was subjected to hydrolysis under pressure and high temperature to break the phosphate ester bonds, releasing free inositol and phosphoric acid.[5]
-
-
Neutralization and Precipitation:
-
The acidic hydrolysate was neutralized with a base, such as calcium hydroxide (milk of lime) or sodium hydroxide. This step precipitated the phosphate as insoluble salts (e.g., calcium phosphate), while the more soluble inositol remained in solution.
-
-
Filtration and Decolorization:
-
The mixture was filtered to remove the precipitated phosphate salts and other insoluble impurities. The resulting filtrate was often treated with activated carbon to remove colored compounds.
-
-
Concentration and Crystallization:
-
The clarified inositol solution was concentrated by evaporation under reduced pressure. Upon cooling, inositol would crystallize out of the solution.
-
-
Recrystallization:
-
The crude inositol crystals were further purified by one or more rounds of recrystallization from a suitable solvent, such as water or aqueous ethanol, to yield a pure product.
-
Quantitative Analysis: Understanding Inositol Content in Natural Sources
The ability to accurately quantify inositol in various foodstuffs was a significant advancement. One of the most comprehensive early studies on this topic was conducted by Clements and Darnell in 1980. They utilized gas-liquid chromatography to measure the myo-inositol content of 487 common foods.[6] Their work provided a valuable database that remains a key reference for understanding the dietary sources of inositol.
Table 1: myo-Inositol Content in Select Foods (Data from Clements & Darnell, 1980)
| Food Category | Food Item | myo-Inositol (mg/100g) |
| Fruits | Cantaloupe, fresh | 355 |
| Orange, fresh | 307 | |
| Grapefruit, fresh | 199 | |
| Strawberries, fresh | 137 | |
| Vegetables | Beans, lima, frozen | 289 |
| Peas, green, canned | 227 | |
| Artichoke hearts, canned | 116 | |
| Cabbage, fresh | 100 | |
| Grains | Wheat germ, toasted | 770 |
| Bran flakes | 760 | |
| Oatmeal, dry | 270 | |
| Whole wheat bread | 270 | |
| Nuts & Seeds | Almonds, roasted | 500 |
| Peanuts, roasted | 310 | |
| Peanut butter | 210 | |
| Legumes | Beans, red kidney, canned | 550 |
| Lentils, dry | 330 |
Data is adapted from Clements RS Jr, Darnell B. Am J Clin Nutr. 1980 Sep;33(9):1954-67.[6]
The Unveiling of a Second Messenger: The Inositol Trisphosphate (IP3) Signaling Pathway
For much of its history, inositol was primarily considered a vitamin-like substance. However, in the latter half of the 20th century, its profound role in intracellular signaling began to be unraveled. This paradigm shift was initiated by the work of Mabel and Lowell Hokin in 1953, who observed that the neurotransmitter acetylcholine stimulated the incorporation of phosphate into a class of lipids known as phosphoinositides in the pancreas.[7] This finding hinted at a dynamic role for these inositol-containing lipids.
The breakthrough came in the 1970s and 1980s. In 1975, Robert Michell proposed that the hydrolysis of a specific phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP2), was a key event in cellular responses to stimuli that mobilize intracellular calcium.[8] This hypothesis was confirmed in 1984 when it was discovered that the hydrolysis of PIP2 by the enzyme phospholipase C (PLC) generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7] It was then demonstrated that IP3 is a soluble molecule that diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.[7]
The IP3 Signaling Pathway: A Historical Perspective
This discovery of the IP3 signaling pathway was a landmark in cell biology, revealing a fundamental mechanism by which external signals are translated into intracellular responses. It solidified inositol's status as a molecule of immense biological importance, far beyond its initial characterization as a simple sugar from muscle.
Conclusion
The journey of inositol, from its initial isolation from muscle tissue by Scherer to the elucidation of its critical role in intracellular signaling, is a compelling narrative of scientific inquiry. The early, often arduous, methods of isolation and purification from natural sources laid the groundwork for our current understanding of this multifaceted molecule. For researchers, scientists, and drug development professionals, this historical perspective underscores the importance of fundamental biochemical research and provides a context for the ongoing exploration of inositol's therapeutic potential in a wide range of physiological and pathological conditions.
References
- 1. Inositols: From Established Knowledge to Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Myo-Inositol Crystals from Dragon Fruit (Hylocereus polyrhizus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1026693C - Process for producing inositol - Google Patents [patents.google.com]
- 6. Myo-inositol content of common foods: development of a high-myo-inositol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Inositol Biosynthesis: A Comparative Analysis of Yeast and Higher Eukaryotes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a vital precursor for a vast array of signaling molecules and structural components in all eukaryotic cells. Its derivatives, including inositol phosphates and phosphoinositides, are integral to numerous cellular processes such as signal transduction, membrane trafficking, chromatin remodeling, and mRNA export. The de novo synthesis of inositol is a highly conserved and tightly regulated process, ensuring cellular homeostasis. Perturbations in inositol metabolism have been implicated in a range of human diseases, including neurological disorders and metabolic syndromes, making the biosynthetic pathway a critical area of study for therapeutic intervention. This technical guide provides a comprehensive overview of the core inositol biosynthesis pathways in the model organism Saccharomyces cerevisiae (yeast) and in higher eukaryotes, with a focus on the key enzymes, regulatory mechanisms, and experimental methodologies.
Core Biosynthetic Pathway: A Two-Step Conversion
The de novo synthesis of myo-inositol from glucose-6-phosphate is a conserved two-step enzymatic pathway in both yeast and higher eukaryotes.
-
Step 1: Isomerization of Glucose-6-Phosphate. The first and rate-limiting step is the conversion of D-glucose-6-phosphate (G6P) to myo-inositol-3-phosphate (MIP). This reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS) . In yeast, this enzyme is encoded by the INO1 gene, while in mammals, it is encoded by the ISYNA1 gene.[1][2] This isomerization reaction is NAD+ dependent.[3]
-
Step 2: Dephosphorylation of myo-Inositol-3-Phosphate. The second step involves the dephosphorylation of myo-inositol-3-phosphate to produce free myo-inositol. This reaction is catalyzed by inositol monophosphatase (IMPase) .[2]
Key Enzymes and Metabolites
| Feature | Yeast (S. cerevisiae) | Higher Eukaryotes (e.g., Mammals) |
| Starting Substrate | D-Glucose-6-Phosphate | D-Glucose-6-Phosphate |
| Intermediate | myo-Inositol-3-Phosphate | myo-Inositol-3-Phosphate |
| Final Product | myo-Inositol | myo-Inositol |
| Key Enzyme 1 | Inositol-3-Phosphate Synthase (Ino1p) | myo-Inositol-3-Phosphate Synthase 1 (ISYNA1) |
| Gene for Key Enzyme 1 | INO1 | ISYNA1 |
| Key Enzyme 2 | Inositol Monophosphatase(s) | Inositol Monophosphatase(s) (e.g., IMPA1) |
Quantitative Data on Inositol Biosynthesis
| Parameter | Yeast (S. cerevisiae) | Higher Eukaryotes (Mammalian Cells) | Reference(s) |
| Intracellular Glucose-6-Phosphate Concentration | 0.5 - 2 mmol/kg (dry mass) | Varies by cell type | [4] |
| Intracellular Inositol Concentration | ~24 µM (cytosolic) | <10 to >600 nmol/mg of protein | [5][6] |
| MIPS (Ino1p) Km for G6P | Data not readily available | Data not readily available | |
| IMPase Ki for Li+ | Data not readily available | 0.11 - 1.52 mM | [7] |
Regulation of Inositol Biosynthesis
While the core enzymatic reactions are conserved, the regulatory mechanisms governing inositol biosynthesis exhibit significant differences between yeast and higher eukaryotes.
Transcriptional Regulation in Saccharomyces cerevisiae
In yeast, the expression of the INO1 gene is exquisitely regulated at the transcriptional level in response to the availability of inositol and other phospholipid precursors.[8] This regulation involves a complex interplay of transcriptional activators and repressors.
-
Activation: In the absence of inositol, the heterodimeric transcription factor complex Ino2p-Ino4p binds to the upstream activating sequence (UASINO) in the promoter of INO1 and other phospholipid biosynthetic genes, leading to their transcriptional activation.[9][10] Both Ino2p and Ino4p are basic helix-loop-helix proteins.[9]
-
Repression: When inositol is abundant, the transcriptional repressor Opi1p translocates from the endoplasmic reticulum membrane to the nucleus, where it interacts with Ino2p, inhibiting the activation of INO1 transcription.[11][12] The localization of Opi1p is controlled by the levels of phosphatidic acid (PA) at the ER membrane.[13]
Post-Translational Regulation in Yeast and Higher Eukaryotes
In contrast to the stringent transcriptional control in yeast, the expression of the mammalian ISYNA1 gene is not significantly regulated by inositol levels.[14] Instead, post-translational modification, specifically phosphorylation, of the MIPS enzyme appears to be a key regulatory mechanism in both yeast and higher eukaryotes.
Mass spectrometry studies have identified several phosphorylation sites on both yeast Ino1p and human ISYNA1.[15][16] Phosphorylation at specific serine residues can modulate the enzymatic activity of MIPS, providing a rapid mechanism to fine-tune inositol synthesis in response to cellular needs.[15][16] For instance, phosphomimetic mutations at certain conserved sites in both yeast and human MIPS have been shown to decrease enzymatic activity, suggesting an inhibitory role for phosphorylation at these positions.[16]
Inositol Biosynthesis and Cellular Signaling
The newly synthesized inositol serves as a precursor for the synthesis of phosphatidylinositol (PI), a key membrane phospholipid. PI can be further phosphorylated to generate a variety of phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2). The hydrolysis of PIP2 by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are central to intracellular calcium signaling and protein kinase C (PKC) activation, respectively.[17]
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Dimerization of yeast transcription factors Ino2 and Ino4 is regulated by precursors of phospholipid biosynthesis mediated by Opi1 repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular transport of inositol-containing sphingolipids in the yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Saccharomyces cerevisiae Mutant Unable To Convert Glucose to Glucose-6-Phosphate Accumulates Excessive Glucose in the Endoplasmic Reticulum due to Core Oligosaccharide Trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the Saccharomyces cerevisiae inositol-1-phosphate synthase (INO1) gene is regulated by factors that affect phospholipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INO1 | SGD [yeastgenome.org]
- 10. DSpace [scholarworks.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the yeast INO1 gene. The products of the INO2, INO4 and OPI1 regulatory genes are not required for repression in response to inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 14. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation Regulates myo-Inositol-3-phosphate Synthase: A NOVEL REGULATORY MECHANISM OF INOSITOL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation regulates myo-inositol-3-phosphate synthase: a novel regulatory mechanism of inositol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols for Quantification of Inositol Isomers in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of inositol isomers in various biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are designed to guide researchers in selecting and implementing the appropriate analytical method for their specific research needs.
Introduction to Inositol Isomers and Their Significance
Inositol, a six-carbon sugar alcohol, exists as nine stereoisomers, with myo-inositol being the most abundant and biologically significant form in physiological systems. Other notable isomers include D-chiro-inositol and scyllo-inositol. These compounds play crucial roles as precursors for second messengers in cellular signaling pathways, such as the phosphatidylinositol (PI) signaling pathway, and are implicated in various physiological processes and diseases, including insulin signal transduction, polycystic ovary syndrome (PCOS), and neurological disorders like Alzheimer's disease.[1][2] Accurate quantification of inositol isomers in biological matrices such as plasma, urine, and tissue is therefore essential for understanding their metabolic pathways and their roles in health and disease.
Overview of Analytical Approaches
Several HPLC-based methods have been developed for the quantification of inositol isomers. The choice of method depends on the specific isomers of interest, the biological matrix, and the required sensitivity and selectivity. Common detection techniques include:
-
Mass Spectrometry (MS) : Offers high sensitivity and selectivity, allowing for the identification and quantification of multiple isomers.[1][3]
-
Pulsed Amperometric Detection (PAD) : A highly sensitive method for detecting polyhydroxylated compounds like inositols without the need for derivatization.[4][5]
-
Refractive Index (RI) Detection : A universal detector but with lower sensitivity compared to other methods.
-
UV/Vis Detection following Pre-column Derivatization : Involves derivatizing the inositol isomers to introduce a chromophore, enabling detection by UV/Vis.[6][7]
-
Electrochemical Detection : A robust method for quantifying specific inositol isomers.[8]
Signaling Pathway of Inositol Isomers
The following diagram illustrates the central role of myo-inositol in the phosphatidylinositol (PI) signaling pathway.
References
- 1. Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
- 8. Quantification of myo-inositol, 1,5-anhydro-D-sorbitol, and D-chiro-inositol using high-performance liquid chromatography with electrochemical detection in very small volume clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Genetically Encoded Fluorescent Sensors for Imaging Inositol Phosphates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol phosphates are a group of critical second messengers that regulate a vast array of cellular processes, including cell growth, differentiation, apoptosis, and ion channel activity.[1] The ability to visualize and quantify the spatiotemporal dynamics of these molecules in living cells is crucial for understanding their roles in signaling pathways and for identifying new therapeutic targets. Genetically encoded fluorescent sensors have emerged as powerful tools for this purpose, offering high specificity and the ability to monitor molecular dynamics in real-time within single living cells.[2][3][4]
These sensors are engineered proteins, typically composed of a sensing domain that specifically binds an inositol phosphate and one or more fluorescent proteins (FPs).[5] Binding of the target molecule induces a conformational change in the sensor, leading to a measurable change in its fluorescent properties, such as an alteration in Förster Resonance Energy Transfer (FRET) efficiency or a change in the fluorescence intensity of a single FP.[2]
This document provides an overview of available sensors, detailed protocols for their use, and their applications in research and drug development.
Principles of Sensor Design
Genetically encoded inositol phosphate sensors primarily operate on one of two principles:
-
Förster Resonance Energy Transfer (FRET): These sensors incorporate a pair of fluorescent proteins, a donor (e.g., Cyan Fluorescent Protein, CFP) and an acceptor (e.g., Yellow Fluorescent Protein, YFP). The sensing domain is positioned between them. Binding of the target inositol phosphate causes a conformational change that alters the distance or orientation between the FPs, thus changing the FRET efficiency.[4][6] This is typically measured as a ratiometric change in the emission intensities of the acceptor and donor.
-
Single Fluorescent Protein-Based Sensors: These sensors utilize a single circularly permuted fluorescent protein (cpFP) or a fluorescent protein paired with a non-fluorescent quencher. The sensing domain is inserted into the FP sequence. Ligand binding induces a conformational change that alters the chromophore environment, resulting in a change in fluorescence intensity.[2]
Available Sensors for Inositol Phosphates
A variety of sensors have been developed to detect different inositol phosphate species. Their key characteristics are summarized in the table below.
| Sensor Name | Target Molecule | Principle | Fluorophores / Method | Affinity (Kd) | Dynamic Range | Reference |
| LIBRAv | IP3 | FRET | CFP / YFP | Varies with version | ~15-20% FRET change | [4] |
| IRIS-2s | IP3 | FRET | EGFP / Halo-TMR | 0.047–1.7 µM | Improved vs. older sensors | [7] |
| PlcR | PIP2 | FRET | CFP / YFP | Not specified | Measures decrease in FRET upon PIP2 hydrolysis | [6] |
| Fllip | PIP3 | FRET | CFP / YFP | Not specified | Measures increase in FRET upon PIP3 binding | [6] |
| InPAkt | PI(3,4)P2 / PIP3 | FRET (Competitive) | Not specified | Not specified | Not specified | [6] |
Note: This table is not exhaustive but represents commonly used sensors. Researchers should consult primary literature for the most up-to-date information and newly developed sensors.
Signaling and Experimental Diagrams
To effectively use these sensors, it is essential to understand both the underlying biological pathways and the experimental process.
Caption: PLC-mediated hydrolysis of PIP2 generates IP3 and DAG, leading to calcium release.[1][8]
Caption: Workflow for imaging inositol phosphates using genetically encoded sensors.
Detailed Experimental Protocols
Protocol 1: Transient Transfection of Adherent Cells with Sensor Plasmids
This protocol describes the transient transfection of a plasmid encoding this compound phosphate sensor into a common adherent cell line (e.g., HeLa, HEK293T) using a chemical transfection reagent.
Materials:
-
Plasmid DNA encoding the fluorescent sensor (e.g., pCMV-LIBRAv)
-
Adherent cells (e.g., HeLa) in culture
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Chemical transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
24-well glass-bottom imaging plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: 24 hours before transfection, seed cells onto a 24-well glass-bottom plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of the sensor plasmid DNA into 25 µL of serum-free medium. b. In a separate sterile tube (Tube B), dilute 1-1.5 µL of the transfection reagent into 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the diluted DNA from Tube A to Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.
-
Transfection: a. Gently add the 50 µL transfection complex mixture dropwise to one well of the 24-well plate containing the cells in complete growth medium. b. Gently rock the plate to ensure even distribution.
-
Incubation and Expression: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for sensor expression.
-
Imaging: After the incubation period, the cells are ready for live-cell imaging. Replace the culture medium with an appropriate imaging buffer (e.g., phenol red-free HBSS) just before placing the plate on the microscope stage.
Note: The optimal ratio of DNA to transfection reagent and cell density should be determined empirically for each cell line and sensor.[9][10]
Protocol 2: Live-Cell FRET Imaging and Data Acquisition
This protocol outlines the steps for acquiring ratiometric FRET data from cells expressing a CFP/YFP-based sensor.
Equipment:
-
Inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
High-sensitivity camera (sCMOS or EM-CCD).
-
Light source (LED or Xenon lamp).
-
Filter sets appropriate for CFP and YFP (or a dedicated FRET filter cube).
-
CFP Excitation: ~430 nm
-
CFP Emission: ~475 nm
-
YFP (FRET) Emission: ~535 nm
-
-
Microscope control software.
Procedure:
-
Setup: Place the imaging plate on the microscope stage and allow it to equilibrate within the environmental chamber for at least 15 minutes.
-
Locate Cells: Using the brightfield or fluorescence channel, locate healthy, transfected cells expressing the sensor. Select a field of view for imaging.
-
Image Acquisition Settings: a. Set the excitation and emission filter wheels or cubes to acquire two images sequentially: i. CFP Channel: Excite with CFP wavelength, collect CFP emission. ii. FRET Channel: Excite with CFP wavelength, collect YFP emission. b. Adjust the exposure time for each channel to achieve a good signal-to-noise ratio without saturating the camera. Use the lowest possible excitation light intensity to minimize phototoxicity. c. Set the time interval for image acquisition (e.g., every 5-10 seconds) for the duration of the experiment.
-
Baseline Recording: Start the time-lapse acquisition and record a stable baseline for 1-2 minutes before stimulation.
-
Stimulation: While the acquisition is running, carefully add the agonist (e.g., carbachol, ATP) to the well to stimulate the inositol phosphate signaling pathway.
-
Post-Stimulation Recording: Continue recording until the cellular response has returned to baseline or reached a plateau.
-
Data Analysis: a. Background Subtraction: For each time point, subtract the mean background fluorescence intensity from a cell-free region for both the CFP and FRET channels. b. Ratio Calculation: Calculate the FRET ratio (e.g., YFP Emission / CFP Emission) for each cell or region of interest (ROI) at each time point. c. Normalization: Normalize the ratio data to the initial baseline (R/R₀) to visualize the change in FRET over time.
Applications in Research and Drug Development
-
Elucidating Signaling Dynamics: These sensors allow for the precise measurement of the kinetics and subcellular localization of inositol phosphate signals, revealing complexities not observable with traditional biochemical assays.[4][11] For example, they have been used to show that IP3 dynamics can vary between cell types during agonist-induced Ca2+ oscillations.[4]
-
High-Throughput Screening (HTS): The fluorescence-based readout of these sensors is amenable to high-throughput screening platforms. This enables the screening of compound libraries to identify novel agonists, antagonists, or allosteric modulators of receptors (e.g., GPCRs) that couple to the inositol phosphate pathway.
-
Drug Candidate Profiling: For drug development professionals, these sensors provide a cell-based functional assay to characterize the potency (EC₅₀) and efficacy of lead compounds in a physiologically relevant context.[12] By monitoring downstream signaling events in real-time, they offer deeper insights into a compound's mechanism of action.
-
Studying Disease Mechanisms: Dysregulation of inositol phosphate signaling is implicated in numerous diseases, including cancer, bipolar disorder, and neurodegenerative disorders.[13] Fluorescent sensors can be used in disease-relevant cell models to investigate how signaling pathways are altered and to assess the effects of potential therapeutics.[14]
References
- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-FRET imaging of IP3 and Ca2+ revealed Ca2+-induced IP3 production maintains long lasting Ca2+ oscillations in fertilized mouse eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
- 10. Transfection Methods and Techniques | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Synthetic inositol phosphate analogs reveal that PPIP5K2 has a surface-mounted substrate capture site that is a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Inositol Polyphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol polyphosphates (IPs) are a diverse group of signaling molecules crucial for regulating a myriad of cellular processes, including signal transduction, cell proliferation, DNA repair, and metabolic homeostasis. Their complex phosphorylation patterns give rise to a wide array of isomers, each with distinct biological functions. The transient nature and low abundance of many IPs, particularly the highly phosphorylated and pyrophosphorylated species (PP-IPs), present significant analytical challenges. Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific quantification of these molecules, providing invaluable insights into their dynamic roles in health and disease. This document provides detailed application notes and protocols for the analysis of inositol polyphosphates using various mass spectrometry techniques.
Inositol Polyphosphate Signaling Pathways
The synthesis of inositol polyphosphates begins with the phosphorylation of myo-inositol, derived either from de novo synthesis from glucose-6-phosphate or from the recycling of inositol from phosphoinositides. A key entry point into the pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). InsP3 can then be sequentially phosphorylated by a series of kinases to generate higher inositol polyphosphates, including inositol hexakisphosphate (InsP6), which is the most abundant IP in mammalian cells. InsP6 can be further phosphorylated to form inositol pyrophosphates, such as InsP7 and InsP8, which contain high-energy pyrophosphate bonds.[1][2][3][4]
Experimental Protocols
Several mass spectrometry-based methods have been developed for the analysis of inositol polyphosphates, each with its own advantages and limitations. The choice of method depends on the specific inositol polyphosphates of interest, the biological matrix, and the required sensitivity and throughput.
Protocol 1: Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS)
This method offers high separation efficiency for highly charged species like inositol polyphosphates and pyrophosphates, allowing for the resolution of isomers.[5][6][7]
1. Sample Preparation (from mammalian cells) [5][6]
-
Culture cells to the desired density.
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 M perchloric acid (PCA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 2 M K2CO3.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.
-
Enrichment using Titanium Dioxide (TiO2) beads: [8]
-
Add TiO2 beads to the supernatant and incubate with gentle rotation at 4°C for 30 minutes.
-
Wash the beads twice with 1 M PCA.
-
Elute the inositol polyphosphates from the beads using 10% ammonium hydroxide.
-
Dry the eluate using a vacuum concentrator.
-
-
Reconstitute the dried extract in the CE running buffer.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., ~100 cm length).
-
Running Buffer: 40 mM ammonium acetate, pH 9.0, adjusted with ammonium hydroxide.
-
Injection: Hydrodynamic injection.
-
Separation Voltage: -25 to -30 kV.
-
ESI Source: Equipped with a sheath liquid interface.
-
Sheath Liquid: e.g., 50% methanol with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Negative.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
Protocol 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
HILIC is well-suited for the separation of polar compounds like inositol polyphosphates. This method provides good retention and separation of various IP species.[9][10][11]
1. Sample Preparation
-
Follow the same cell lysis and initial extraction steps as in the CE-MS protocol (Protocol 1, steps 1-8).
-
The enrichment step with TiO2 beads is also recommended for complex samples.[12]
2. HILIC-MS/MS Analysis [9][10]
-
Column: A polymer-based amino HILIC column (e.g., Asahipak NH2P-50).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 300 mM ammonium carbonate, pH 10.5.
-
Gradient: A gradient from high to low acetonitrile concentration.
-
Flow Rate: e.g., 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative.
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to increase the volatility of the inositol polyphosphates. It is a sensitive method but involves more extensive sample preparation.[13][14][15]
1. Sample Preparation [13][16]
-
Extract inositol polyphosphates from the biological sample as described previously.
-
Dephosphorylation: The isolated inositol phosphate fractions are dephosphorylated using an enzyme such as alkaline phosphatase.
-
Desalting: Remove salts from the sample.
-
Derivatization: The resulting myo-inositol is derivatized to a volatile form, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient from a lower to a higher temperature to elute the derivatized inositol.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized inositol.
Quantitative Data
The concentrations of inositol polyphosphates can vary significantly depending on the cell type, tissue, and physiological conditions. The following tables summarize some reported quantitative data for different biological samples.
Table 1: Inositol Polyphosphate Concentrations in Mammalian Cells
| Inositol Polyphosphate | Cell Line | Concentration | Reference |
| InsP6 | HCT116 | ~24-47 µM | [17] |
| 5-PP-InsP5 | HCT116 | ~1-2 µM | [5] |
| InsP6 | HEK293 | 50.46 ± 18.57 pmol/10⁶ cells | [9][10] |
| InsP7 | HEK293 | Scarce | [9][10] |
Table 2: Inositol Polyphosphate Concentrations in Mammalian Tissues
| Inositol Polyphosphate | Tissue | Concentration | Reference |
| InsP6 | Mouse Brain | 40.68 ± 3.84 pmol/mg wet weight | [9][10] |
| myo-inositol | Human Plasma | 30-50 µM | [18] |
Conclusion
Mass spectrometry offers a powerful and versatile platform for the detailed analysis of inositol polyphosphates. The choice of the specific MS technique depends on the analytical requirements of the study. CE-ESI-MS provides excellent resolution of isomers, HILIC-MS/MS offers robust and sensitive quantification, and GC-MS is a highly sensitive method that requires derivatization. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers, scientists, and drug development professionals working to unravel the complex roles of inositol polyphosphates in cellular signaling and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? | MDPI [mdpi.com]
- 3. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry [jove.com]
- 6. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry - UCL Discovery [discovery.ucl.ac.uk]
- 7. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Application of Myo-Inositol in Protein Crystallization Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a naturally occurring carbocyclic sugar, is a versatile molecule with a significant role in cellular signaling and metabolism. While its primary biological functions are well-documented, its application as a beneficial additive in protein crystallization screening is an emerging area of interest. This document provides detailed application notes and protocols for utilizing myo-inositol to enhance the success rate of protein crystallization experiments. Myo-inositol can act as a stabilizing agent and chemical chaperone, preventing protein aggregation and promoting the formation of well-ordered crystals essential for high-resolution structural studies.
Principle of Action
Myo-inositol's efficacy in protein crystallization is attributed to its role as a chemical chaperone. Unlike some stabilizers that function by altering the bulk solvent properties, myo-inositol appears to directly interact with proteins to prevent aggregation. Research suggests that it does not significantly stabilize the native or unfolded states of a protein but rather inhibits the rate-limiting bimolecular steps in the aggregation pathway[1][2][3]. This mechanism is particularly valuable for proteins prone to denaturation or aggregation under the high-concentration conditions required for crystallization. By suppressing the formation of non-productive aggregates, myo-inositol increases the pool of properly folded and soluble protein available for incorporation into a growing crystal lattice.
Data Presentation: Myo-Inositol in Successful Crystallization Trials
The following table summarizes a known instance where myo-inositol was successfully used as an additive in protein crystallization. The limited availability of extensive published data highlights the novelty of this application and the potential for further exploration.
| Protein | Organism | Myo-Inositol Concentration | Full Crystallization Condition | Reference |
| Myo-inositol Oxygenase (MIOX) | Mus musculus (Mouse) | 20 mM | 0.1 M MES pH 6.0, 50 mM NaCl, 2 mM TCEP, 4.4 M Sodium Formate | [4] |
Experimental Protocols
Protocol 1: Screening with Myo-Inositol as an Additive
This protocol outlines the use of myo-inositol as an additive to a pre-existing crystallization screen or a promising initial condition.
Materials:
-
Purified protein sample (5-15 mg/mL in a suitable buffer)
-
Myo-inositol stock solution (e.g., 1 M, sterile-filtered)
-
Crystallization screening kit or individual reagents
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips for setting up crystallization trials
Procedure:
-
Prepare a working solution of myo-inositol: Dilute the 1 M myo-inositol stock solution to a desired working concentration (e.g., 100-200 mM). This working solution will be added to the crystallization drop.
-
Set up the crystallization experiment:
-
Sitting Drop Method:
-
Pipette the reservoir solution into the wells of the crystallization plate.
-
In a separate drop post, mix your protein solution with the reservoir solution and the myo-inositol working solution. A common starting ratio is 1:1:0.2 (protein:reservoir:additive), but this can be optimized. For example, for a 2.2 µL drop, use 1 µL of protein, 1 µL of reservoir solution, and 0.2 µL of the myo-inositol working solution.
-
-
Hanging Drop Method:
-
Pipette the reservoir solution into the wells of the crystallization plate.
-
On a siliconized cover slide, mix the protein solution, reservoir solution, and myo-inositol working solution in the desired ratio.
-
Invert the cover slide and seal the reservoir.
-
-
-
Incubate and Monitor: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.
Protocol 2: Utilizing a Commercial Additive Screen Containing Myo-Inositol
Commercial additive screens, such as the Hampton Research Additive Screen, provide a convenient way to test a wide range of additives, including myo-inositol. Hampton Research includes 12% (w/v) myo-inositol in its Additive Screen.
Materials:
-
Purified protein sample
-
Promising initial crystallization condition ("hit" condition)
-
Hampton Research Additive Screen or similar commercial kit
-
Crystallization plates
Procedure:
-
Identify a "hit" condition: Perform an initial crystallization screen to identify a condition that produces microcrystals, precipitate with some crystalline features, or other promising results.
-
Set up the additive screen:
-
Prepare the "hit" condition as the reservoir solution.
-
Set up crystallization drops (sitting or hanging drop) by mixing your protein solution with the reservoir solution.
-
To each drop, add a small volume of an additive from the commercial screen according to the manufacturer's instructions. Typically, the additive is added to the drop at a 1/10th volume ratio.
-
-
Incubate and Monitor: Incubate the plates and monitor for improved crystal quality (e.g., larger size, better morphology, reduced twinning).
Visualizations
Phosphatidylinositol Signaling Pathway
Myo-inositol is a key precursor in the phosphatidylinositol signaling pathway, which is crucial for a variety of cellular processes. Proteins involved in this pathway may be particularly amenable to crystallization in the presence of myo-inositol.
Caption: The Phosphatidylinositol Signaling Pathway.
General Protein Crystallization Workflow
The following diagram illustrates a typical workflow for a protein crystallization experiment, indicating where myo-inositol can be introduced as an additive.
Caption: A general workflow for protein crystallization.
Conclusion
Myo-inositol presents a valuable, yet perhaps underutilized, tool in the challenging process of protein crystallization. Its role as a chemical chaperone that mitigates protein aggregation can be particularly beneficial for difficult-to-crystallize targets. By incorporating myo-inositol into screening and optimization strategies, researchers may increase their chances of obtaining high-quality crystals suitable for structural determination, thereby accelerating research and drug development efforts. Further systematic studies are warranted to fully explore the range of proteins that can benefit from the inclusion of myo-inositol in crystallization trials.
References
- 1. A native chemical chaperone in the human eye lens | eLife [elifesciences.org]
- 2. A native chemical chaperone in the human eye lens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A native chemical chaperone in the human eye lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and preliminary crystallographic analysis of mouse myo-inositol oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Inositol for Cell Culture Media Supplementation: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol, a carbocyclic sugar, is a vital component of eukaryotic cell membranes and a precursor for numerous signaling molecules. In cell culture, it is an essential supplement that plays a critical role in maintaining cell viability, promoting proliferation, and influencing cellular processes such as signal transduction and metabolic regulation. The optimal concentration of inositol can vary significantly depending on the cell type, media formulation, and specific application. This document provides detailed application notes, experimental protocols, and recommended concentration ranges of myo-inositol, the most biologically active isomer, for supplementing cell culture media.
The Role of Inositol in Cellular Physiology
Myo-inositol is a fundamental constituent of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (PIPs). These molecules are key components of cell membranes and act as second messengers in a variety of signaling pathways that regulate cell growth, differentiation, survival, and apoptosis.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation, is a major pathway influenced by inositol metabolism.
Deprivation of inositol can lead to "inositol-less death" in many cell lines, a phenomenon characterized by the arrest of cell division and subsequent apoptosis.[2] This underscores the importance of adequate inositol supplementation in cell culture media to ensure robust and reproducible results.
Inositol Signaling Pathway
The following diagram illustrates the central role of inositol in the phosphatidylinositol signaling pathway.
Recommended Inositol Concentrations in Cell Culture Media
The concentration of myo-inositol in commercially available cell culture media can vary. The following tables provide an overview of inositol concentrations in common basal media and recommended starting concentrations for various cell lines.
Table 1: Myo-Inositol Concentration in Common Basal Media
| Media Formulation | Myo-Inositol Concentration (mg/L) | Myo-Inositol Concentration (µM) |
| DMEM/F-12 | 12.60 | ~70 |
| Grace's Insect Medium | 0.02 - 0.04 | ~0.11 - 0.22 |
| Sf-900 II SFM | Not explicitly stated, but optimized for insect cells | Not explicitly stated |
Note: The exact concentration can vary slightly between manufacturers. Always refer to the manufacturer's formulation sheet.
Table 2: Recommended Starting Myo-Inositol Concentrations for Various Cell Lines
| Cell Line | Recommended Starting Concentration (mg/L) | Recommended Starting Concentration (µM) | Notes |
| Mammalian Cells | |||
| CHO (Chinese Hamster Ovary) | 7.2 - 14.4 | 40 - 80 | Higher concentrations may be beneficial for antibody production.[3] |
| HEK293T | 1.8 | 10 | Minimum concentration to sustain viability in inositol synthesis-deficient cells.[4] |
| Hybridoma | 7.2 - 14.4 | 40 - 80 | Similar to CHO cells, optimization is recommended. |
| Bovine Embryos | 40 | ~222 | Shown to improve morula and blastocyst rates.[5] |
| Human Endothelial Cells | 7.2 | 40 | Maximal proliferative response observed at this concentration.[6] |
| Insect Cells | |||
| Sf9 (Spodoptera frugiperda) | 20 - 40 | 111 - 222 | Often included in complete insect media formulations. |
| High Five™ (Trichoplusia ni) | 20 - 40 | 111 - 222 | Similar requirements to Sf9 cells. |
Experimental Protocols
Determining the optimal inositol concentration for a specific cell line and application is crucial for achieving desired experimental outcomes. The following are detailed protocols for common assays used to assess the effects of inositol supplementation on cell viability and proliferation.
Experimental Workflow for Optimizing Inositol Concentration
Protocol 1: Determining Optimal Inositol Concentration using MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Inositol-free basal medium
-
Myo-inositol stock solution (e.g., 100 mM in sterile water or PBS)
-
Fetal Bovine Serum (FBS) or other required supplements
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in inositol-free medium supplemented with the appropriate percentage of dialyzed FBS.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Inositol Supplementation:
-
Prepare a serial dilution of myo-inositol in the inositol-free basal medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different inositol concentrations. Include a control group with the standard inositol concentration for your cell line if known.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the corresponding inositol concentrations to generate a dose-response curve.
-
The optimal concentration is typically the lowest concentration that yields the maximum absorbance, indicating the highest level of metabolic activity and cell viability.
-
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cells cultured with varying inositol concentrations (from a 6-well or 12-well plate)
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvesting:
-
Following incubation with different inositol concentrations, detach adherent cells using trypsin or gently collect suspension cells.
-
Resuspend the cells in a known volume of complete medium or PBS.
-
-
Staining:
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[7]
-
Incubate at room temperature for 1-2 minutes.
-
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each inositol concentration:
-
% Viability = (Number of viable cells / Total number of cells) x 100[7]
-
-
Plot the percentage of viability against the inositol concentration. The optimal concentration will correspond to the highest percentage of viable cells.
-
Protocol 3: Measuring Cell Proliferation with BrdU Incorporation Assay
This assay measures the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.
Materials:
-
Cells cultured with varying inositol concentrations in a 96-well plate
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
BrdU Labeling:
-
Following incubation with different inositol concentrations for the desired duration, add BrdU labeling solution to each well.
-
Incubate the plate for 2-24 hours at 37°C, depending on the cell proliferation rate.[8]
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[9]
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
-
Signal Development and Measurement:
-
Wash the wells and add TMB substrate.
-
Incubate until color development is sufficient.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance values against the inositol concentrations. An increase in absorbance indicates a higher rate of cell proliferation. The optimal concentration is the one that results in the highest proliferation rate.
-
Conclusion
Supplementing cell culture media with the optimal concentration of inositol is critical for maintaining cellular health, promoting growth, and ensuring the reliability of experimental results. The provided protocols offer a systematic approach to determine the ideal inositol concentration for your specific cell line and research needs. By carefully titrating inositol and assessing its effects on cell viability and proliferation, researchers can significantly improve the quality and reproducibility of their cell culture experiments. For most mammalian cell lines, a starting concentration in the range of 10-80 µM (1.8-14.4 mg/L) is recommended, with further optimization based on empirical data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. The effect of various concentrations of myo-inositol in culture medium on development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myo-inositol enhances the proliferation of human endothelial cells in culture but fails to prevent the delay induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Inositol Derivatives in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of inositol derivatives in the development of novel drug delivery systems. Detailed protocols for the synthesis, characterization, and evaluation of these systems are provided to facilitate their application in research and drug development.
Introduction to Inositol Derivatives in Drug Delivery
Inositol, a naturally occurring carbocyclic polyol, and its derivatives are emerging as versatile components in the design of advanced drug delivery systems. Their biocompatibility, biodegradability, and involvement in cellular signaling pathways make them attractive for creating targeted and efficient nanocarriers.[1][2] Myo-inositol and its phosphorylated forms, such as inositol hexaphosphate (IP6 or phytic acid), have demonstrated therapeutic potential, particularly in cancer treatment, by modulating critical signaling pathways like the PI3K/Akt pathway.[1][3][4]
Phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides) are key components of cell membranes and are integral to signal transduction.[5][6] Leveraging these natural structures, researchers are developing liposomes and nanoparticles that can offer enhanced stability, prolonged circulation, and targeted delivery of therapeutic agents.[7][8] This document outlines the application of two primary types of inositol-based delivery systems: Inositol Hexaphosphate (IP6)-Crosslinked Nanoparticles and Phosphatidylinositol (PI)-Containing Liposomes .
Inositol Hexaphosphate (IP6)-Crosslinked Chitosan Nanoparticles for Anticancer Drug Delivery
Inositol hexaphosphate (IP6) can serve as a non-toxic, biocompatible cross-linking agent for fabricating chitosan nanoparticles.[7] This system leverages the inherent anticancer properties of IP6 while providing a stable vehicle for the encapsulation and delivery of chemotherapeutic agents like methotrexate.[1]
Quantitative Data Summary
The following table summarizes the physicochemical properties of methotrexate (MTX)-loaded chitosan nanoparticles crosslinked with either IP6 or the conventional crosslinker, tripolyphosphate (TPP).
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| InsP6CNsMTX | 250 ± 25 | 0.35 ± 0.05 | -15 ± 5 | 32.5 ± 2.5 |
| TPPCNsMTX | 150 ± 20 | 0.30 ± 0.04 | +25 ± 5 | 8.2 ± 1.0 |
Data presented as mean ± standard deviation. Data synthesized from multiple sources for illustrative purposes.[1][7]
Experimental Protocols
Materials:
-
Chitosan (medium molecular weight)
-
Inositol hexaphosphate (IP6, phytic acid)
-
Methotrexate (MTX)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of chitosan in 50 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Preparation of IP6-MTX Solution:
-
Dissolve 2.2 mg of MTX in 1 mL of deionized water.
-
Add the desired amount of IP6 to the MTX solution to act as the cross-linker. The ratio of chitosan to IP6 can be optimized, but a starting point is a 5:1 weight ratio.
-
Vortex the solution until the IP6 is fully dissolved.
-
-
Nanoparticle Formation:
-
Add the IP6-MTX solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension should appear opalescent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unencapsulated drug and excess reagents.
-
Finally, resuspend the purified nanoparticles in a suitable buffer or deionized water for storage at 4°C.
-
Phosphatidylinositol (PI)-Containing Liposomes for Enhanced Stability and Drug Delivery
The incorporation of phosphatidylinositol (PI) into liposomal formulations can significantly enhance their stability in biological fluids and prolong their circulation time.[7] PI is a naturally occurring phospholipid that can reduce protein adsorption on the liposome surface, thereby evading rapid clearance by the reticuloendothelial system.
Quantitative Data Summary
The following table presents typical physicochemical characteristics of doxorubicin-loaded liposomes with and without phosphatidylinositol.
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release in 50% Serum (24h, %) |
| Dox-Liposomes (without PI) | 110 ± 10 | 0.15 ± 0.03 | -5 ± 2 | 92 ± 3 | 45 ± 5 |
| Dox-PI-Liposomes (10 mol% PI) | 120 ± 12 | 0.18 ± 0.04 | -25 ± 4 | 90 ± 4 | 20 ± 3 |
Data presented as mean ± standard deviation. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Soybean-derived Phosphatidylinositol (PI)
-
Doxorubicin hydrochloride
-
Chloroform
-
Methanol
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS, pH 7.4)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and PI in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is DPPC:Cholesterol:PI of 55:35:10.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin lipid film on the flask wall.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask at 60°C for 10 minutes. This will form multilamellar vesicles (MLVs).
-
-
Liposome Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device at 60°C.
-
-
Removal of External Ammonium Sulfate:
-
Remove the unencapsulated ammonium sulfate by dialysis or size-exclusion chromatography against a sucrose solution or saline.
-
-
Remote Loading of Doxorubicin:
-
Prepare a solution of doxorubicin hydrochloride in HBS.
-
Incubate the liposome suspension with the doxorubicin solution at 60°C for 30-60 minutes. The ammonium sulfate gradient between the inside and outside of the liposomes will drive the encapsulation of doxorubicin.
-
The drug-to-lipid ratio can be optimized, with a starting point of 1:10 (w/w).
-
-
Purification of Drug-Loaded Liposomes:
-
Remove unencapsulated doxorubicin by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HBS.
-
Collect the liposomal fractions and store at 4°C.
-
Characterization and Evaluation Protocols
Protocol for Particle Size and Zeta Potential Measurement
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in suspension, while Electrophoretic Light Scattering (ELS) is used to measure their surface charge (zeta potential).[2][9]
Materials:
-
Nanoparticle or liposome suspension
-
Deionized water or appropriate buffer
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Dilute the nanoparticle or liposome suspension with deionized water or a suitable buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the particle size distribution (Z-average diameter and Polydispersity Index - PDI).
-
For zeta potential measurement, transfer the diluted sample to a zeta potential cell.
-
Place the cell in the instrument and perform the measurement.
-
Record the average zeta potential value.
-
Perform all measurements in triplicate.
Protocol for In Vitro Drug Release Study
Principle: The dialysis bag method is commonly used to assess the in vitro release kinetics of a drug from a nanocarrier. The nanocarrier is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse into the surrounding release medium, while retaining the nanocarrier.[1][5]
Materials:
-
Drug-loaded nanoparticle or liposome suspension
-
Dialysis tubing (with an appropriate MWCO)
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Soak the dialysis tubing in the release medium for at least 30 minutes before use.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanocarrier suspension into the dialysis bag and securely seal both ends.
-
Immerse the sealed dialysis bag in a known volume (e.g., 50 mL) of the release medium in a beaker or flask.
-
Place the setup in a shaking water bath maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vitro Cellular Uptake Study
Principle: Flow cytometry can be used to quantify the uptake of fluorescently labeled nanoparticles or liposomes by cells.[10][11]
Materials:
-
Fluorescently labeled nanoparticles or liposomes (e.g., containing a fluorescent dye or with a fluorescently tagged lipid)
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a 6-well plate at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the fluorescently labeled nanocarriers at different concentrations. Include a control group of untreated cells.
-
Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanocarriers.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
The geometric mean fluorescence intensity is used to quantify the cellular uptake.
Signaling Pathways and Experimental Workflows
Phosphatidylinositol Signaling Pathway
The phosphatidylinositol signaling pathway is a crucial intracellular signaling cascade initiated by the activation of cell surface receptors. This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14]
References
- 1. Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A two-stage reverse dialysis in vitro dissolution testing method for passive targeted liposomes. | Semantic Scholar [semanticscholar.org]
- 7. profoldin.com [profoldin.com]
- 8. 2.8. MTT Assay [bio-protocol.org]
- 9. news-medical.net [news-medical.net]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Inositol Depletion Methods in Phosphoinositide Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphoinositides (PIs) are a class of minority phospholipids crucial for regulating a vast array of cellular processes, including signal transduction, membrane trafficking, ion channel activity, and cytoskeleton dynamics.[1] The phosphorylation of the inositol headgroup of phosphatidylinositol (PtdIns) generates various PI species, with phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂, or PIP₂) being a key substrate for second messenger generation.[2] Agonist-stimulated phospholipase C (PLC) hydrolyzes PIP₂ to produce inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which propagate signals downstream.[3]
To elucidate the precise roles of PIs, researchers often employ methods to deplete the cellular pool of their precursor, myo-inositol. By reducing the availability of inositol, the synthesis of PtdIns and subsequent phosphorylated derivatives is attenuated, allowing for the study of cellular processes dependent on this signaling pathway.[4] This document provides detailed application notes and protocols for three primary methods of inositol depletion: pharmacological inhibition, genetic manipulation, and nutritional deprivation.
Method 1: Pharmacological Depletion with Lithium Chloride (LiCl)
Principle: Lithium is a well-established inhibitor of inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPP), enzymes essential for the recycling of inositol from inositol phosphates.[5][6] By acting as an uncompetitive inhibitor of IMPase, lithium "traps" inositol in its phosphorylated form, preventing its re-incorporation into PtdIns.[3][7] This leads to a gradual depletion of the free inositol pool, thereby reducing the synthesis of PIP₂ and blunting the cellular response to PLC-coupled receptor activation.[8][9]
Caption: Mechanism of Lithium-induced inositol depletion.
Experimental Protocol: LiCl Treatment of Cultured Macrophages
This protocol is adapted from studies investigating LiCl-induced apoptosis in macrophages.[8]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lithium Chloride (LiCl) stock solution (e.g., 1 M in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Assay kit for measuring IP₃ levels (e.g., ELISA-based)
Procedure:
-
Cell Seeding: Plate macrophages in 6-well plates at a density that allows them to reach ~70-80% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
LiCl Treatment:
-
Prepare fresh dilutions of LiCl in complete culture medium to final concentrations (e.g., 10 mM, 20 mM, 50 mM). Prepare a vehicle control using the same medium.
-
Aspirate the old medium from the cells and replace it with the LiCl-containing or control medium.
-
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 4, 8, 16, 24 hours). An 8-hour time point has been shown to be effective for reducing IP₃.[8]
-
Sample Collection:
-
After incubation, place plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and scrape the cells.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Analysis:
-
Use the supernatant to measure protein concentration (e.g., BCA assay).
-
Measure IP₃ levels in the lysates according to the manufacturer's protocol of the chosen assay kit. Normalize IP₃ levels to the total protein concentration.
-
Quantitative Data Summary
| Treatment | Cell Type | Duration | Effect on IP₃ Levels | Reference |
| LiCl (concentration-dependent) | Macrophages | 8 hours | Significant decrease | [8] |
| LiCl | Wild-type mice (in vivo) | - | Decreased phosphoinositides in frontal cortex (~50%) | [9] |
Method 2: Genetic Depletion via ISYNA1 Knockout
Principle: The de novo synthesis of inositol from glucose-6-phosphate is a critical pathway for maintaining cellular inositol homeostasis.[10] The rate-limiting step is catalyzed by myo-inositol-3-phosphate synthase (MIPS), which is encoded by the ISYNA1 gene in mammals.[11] By using CRISPR/Cas9 or other gene-editing technologies to knock out ISYNA1, a cell line is generated that is incapable of synthesizing its own inositol and becomes entirely dependent on an external supply.[11][12] Inositol depletion can then be precisely controlled by washing the cells and culturing them in a specially formulated inositol-free medium.
Caption: Workflow for studying inositol depletion in ISYNA1-KO cells.
Experimental Protocol: Inositol Starvation of ISYNA1-KO HEK293T Cells
This protocol is based on a study that characterized the effects of inositol depletion in human cells.[11]
Materials:
-
Wild-type (WT) and ISYNA1-KO HEK293T cells
-
Inositol-free DMEM (can be custom-ordered or prepared)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize trace inositol
-
myo-inositol stock solution (e.g., 1 M in sterile water)
-
PBS
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
HPLC-MS system for lipidomic analysis
Procedure:
-
Cell Maintenance: Culture both WT and ISYNA1-KO HEK293T cells in DMEM supplemented with 10% FBS and 1 mM myo-inositol. The high concentration of inositol ensures the viability and proliferation of the KO cells.
-
Preparation for Depletion:
-
Grow ISYNA1-KO cells to ~80% confluency.
-
Prepare two types of media: "Inositol-Free Medium" (inositol-free DMEM + 10% dFBS) and "Control Medium" (Inositol-Free Medium + 1 mM myo-inositol).
-
-
Inositol Starvation:
-
Aspirate the maintenance medium.
-
Wash the cell monolayer three times with sterile PBS to remove any residual inositol.
-
Add the Inositol-Free Medium to the treatment group and the Control Medium to the control group.
-
-
Incubation: Culture the cells for the desired duration. A 4-day incubation period has been shown to induce significant changes in the lipidome.[11]
-
Sample Collection for Lipidomics:
-
After incubation, place plates on ice and wash cells twice with cold PBS.
-
Lyse the cells and extract phospholipids using a standard method (e.g., Bligh-Dyer extraction).
-
Normalize lipid extracts to the total protein content of a parallel sample.
-
-
Analysis:
-
Analyze the phospholipid profiles using HPLC-MS to quantify changes in PI and other lipid species.
-
Quantitative Data Summary
| Condition | Cell Line | Duration | Effect on Phosphatidylinositol (PI) Levels | Reference |
| Inositol-free medium | ISYNA1-KO HEK293T | 4 days | > 3-fold decrease in total PI | [11] |
| Inositol Removal | ino1⁻ mutant (Dictyostelium) | Rapid | Generalized decrease in phosphoinositides | [10] |
Method 3: Nutritional Depletion in Standard Cell Lines
Principle: While most cell lines can synthesize inositol, they can also import it from the culture medium.[10] For some cell types or under specific conditions, reducing or removing inositol from the medium can be sufficient to perturb the phosphoinositide pathway, although the effects may be less dramatic than in ISYNA1-KO cells. This method is simpler as it does not require genetic modification but relies on the cell's uptake and consumption rates out-pacing its synthesis rate. The effectiveness of this method is highly cell-line dependent.
Experimental Protocol: Culture in Inositol-Free Medium
Materials:
-
Cell line of interest
-
Inositol-free culture medium (e.g., inositol-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard complete medium (for control)
-
PBS
-
Method for assessing PI signaling (e.g., fluorescent biosensors, Western blot for downstream targets)
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight in their standard complete medium.
-
Medium Exchange:
-
Prepare inositol-free medium (e.g., inositol-free DMEM + 10% dFBS).
-
Wash cells once with PBS.
-
Replace the standard medium with the inositol-free medium. For the control group, continue using the standard medium.
-
-
Incubation: Culture the cells for a period ranging from 24 to 72 hours. The optimal time should be determined empirically.
-
Analysis of PI Signaling:
-
Live-Cell Imaging: If using cells expressing a fluorescent PIP₂ biosensor (e.g., GFP-PLCδ-PH), perform live-cell imaging to monitor changes in plasma membrane fluorescence.
-
Biochemical Analysis: After incubation, stimulate cells with an appropriate agonist (e.g., carbachol for muscarinic receptors) to trigger PLC activation.
-
Lyse the cells and measure second messenger production (IP₃) or the phosphorylation of downstream targets (e.g., ERK) via Western blot to assess the functional consequences of inositol depletion.
-
Quantitative Data Summary
| Condition | Cell Line | Duration | Effect on PI Signaling | Reference |
| Inositol-deficient diet | Gerbils (in vivo) | - | Significant decrease in intestinal microsomal PI levels | [11] |
| Inositol-free medium | CHO cells | - | Decreased phosphoinositide levels | [11] |
General Phosphoinositide Signaling Pathway
The diagram below illustrates the central role of inositol in the phosphoinositide signaling cascade. Depletion strategies target the availability of myo-Inositol, thereby disrupting the entire cycle.
Caption: Overview of the phosphoinositide signaling cascade.
References
- 1. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lithium and bipolar mood disorder: the inositol-depletion hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP3 accumulation and/or inositol depletion: two downstream lithium's effects that may mediate its behavioral and cellular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inositol-3-Phosphate Synthase Biosynthetic Enzyme Has Distinct Catalytic and Metabolic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting artifacts in inositol phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during inositol phosphate (IP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring inositol phosphates?
A1: The primary methods for quantifying inositol phosphates include radiolabeling with [³H]-myo-inositol followed by separation using High-Performance Liquid Chromatography (HPLC), mass spectrometry-based methods, and commercially available assay kits like the IP-One HTRF® assay.[1][2][3] Each method offers distinct advantages regarding sensitivity, specificity, and throughput.
Q2: How do I choose the right assay for my experiment?
A2: The choice of assay depends on several factors:
-
Throughput: For screening large numbers of compounds, a high-throughput method like the IP-One HTRF® assay is suitable.[4][5][6]
-
Sensitivity and Specificity: Radiolabeling followed by HPLC provides high sensitivity and allows for the separation of different IP isomers.[7][8] Mass spectrometry also offers high sensitivity and specificity.[9][10]
-
Equipment Availability: HPLC and mass spectrometry require specialized equipment, whereas kit-based assays can be performed with a standard plate reader.
-
Radioisotope Handling: If your facility is not equipped for handling radioactivity, non-radioactive methods like HTRF or mass spectrometry are preferable.
Q3: What is the principle behind the IP-One HTRF® assay?
A3: The IP-One HTRF® assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[4][5] In the assay, cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody. A decrease in the HTRF signal is proportional to the amount of IP1 produced by the cells. Lithium chloride (LiCl) is often added to inhibit the degradation of IP1, allowing it to accumulate.[4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during your inositol phosphate assays, providing potential causes and recommended solutions.
High Background Signal
Q: My assay is showing a high background signal. What are the possible causes and how can I fix it?
A: High background can obscure the specific signal from your agonist-stimulated response. Here are common causes and solutions:
| Possible Cause | Recommended Solution |
| Cell Handling Stress | Rest cells in medium for 15-30 minutes at room temperature or 37°C before stimulation to reduce background activation caused by handling. |
| Constitutive Receptor Activity | If using transfected cells, optimize the amount of receptor DNA to avoid overexpression, which can lead to constitutive activity. |
| Incomplete Washing (Radiolabeling) | Ensure thorough washing of cells to remove all unincorporated [³H]-myo-inositol. |
| Non-specific Binding (HTRF) | Use the recommended blocking agents and ensure that the assay buffer components are compatible with your cell type. |
| Contaminated Reagents | Use fresh, high-quality reagents and filter-sterilize buffers to prevent microbial contamination. |
Low or No Signal
Q: I am not detecting a signal, or the signal is very weak. What should I troubleshoot?
A: A weak or absent signal can be due to a variety of factors, from cell health to reagent issues.
| Possible Cause | Recommended Solution |
| Poor Cell Health or Viability | Confirm cell viability using a method like Trypan blue exclusion. Ensure cells are in the logarithmic growth phase. |
| Inefficient Radiolabeling | Optimize the concentration of [³H]-myo-inositol (typically 20-40 µCi/mL) and the labeling time (can be up to 72 hours). Ensure the use of inositol-free medium during the initial labeling phase.[11] |
| Low Receptor Expression | For endogenous receptors, choose a cell line known to express the target at sufficient levels. For transfected cells, verify expression levels. |
| Inactive Agonist or Compound | Verify the integrity and concentration of your stimulating compound. Test a range of concentrations to ensure an optimal dose is being used. |
| Sub-optimal Assay Conditions | Optimize cell seeding density, stimulation time, and reagent concentrations. |
| Degradation of Inositol Phosphates | For assays other than IP-One, consider using LiCl (5-20 mM) to inhibit phosphatases and allow for the accumulation of inositol phosphates.[11] |
| Inefficient Extraction | Ensure the extraction protocol is appropriate for your sample type and that the perchloric acid concentration is sufficient to precipitate macromolecules.[12] |
High Variability Between Replicates
Q: I am observing high variability between my experimental replicates. How can I improve the reproducibility of my assay?
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For HTS, ensure robotic liquid handlers are properly calibrated. |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |
| Variable Incubation Times | Standardize all incubation times precisely across all samples and plates. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for inositol phosphate assays. These values can serve as a benchmark for your experiments.
Table 1: Typical Validation Parameters for HPLC-based Inositol Phosphate Analysis [13]
| Parameter | Typical Value |
| Linearity (r²) | ≥0.999 |
| Limit of Detection (LOD) | 0.2 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 0.7 - 7.0 µg/mL |
| Intraday Precision (%RSD) | 0.2% - 3.0% |
| Interday Precision (%RSD) | 1.0% - 9.0% |
| Recovery | 97% - 99% |
Table 2: Typical Recovery Rates for Solid-Phase Extraction of Radiolabeled Inositol Phosphates [12]
| Inositol Phosphate | Recovery Rate | Between-Day Coefficient of Variation |
| IP1 | 54.1% | 7.6% |
| IP2 | 66.6% | 6.8% |
| IP3 | 61.3% | 1.9% |
Experimental Protocols
Protocol 1: Radiolabeling and HPLC Analysis of Inositol Phosphates
This protocol is a generalized procedure for metabolic labeling of cells with [³H]-myo-inositol and subsequent analysis by HPLC.
-
Cell Culture and Labeling:
-
Cell Stimulation:
-
Wash cells to remove unincorporated radiolabel.
-
Pre-incubate with LiCl (10-20 mM) for 15-30 minutes to inhibit inositol monophosphatases.[2]
-
Add agonist and incubate for the desired time.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold 10% perchloric acid.[12]
-
Incubate on ice for 20 minutes to precipitate macromolecules.
-
Centrifuge and collect the supernatant containing the soluble inositol phosphates.
-
Neutralize the supernatant.
-
-
HPLC Separation:
Protocol 2: IP-One HTRF® Assay
This is a generalized protocol for a widely used commercial kit. Always refer to the manufacturer's specific instructions.
-
Cell Plating:
-
Seed cells in a 96- or 384-well plate and incubate overnight.
-
-
Cell Stimulation:
-
Remove the culture medium.
-
Add the stimulation buffer containing LiCl and the test compounds (agonists or antagonists).
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.[14]
-
-
Detection:
Visualizations
Signaling Pathway: Gq-coupled Receptor Activation
Caption: Gq-coupled receptor signaling pathway leading to IP3 production.
Experimental Workflow: Radiolabeling and HPLC Analysis
Caption: Workflow for inositol phosphate analysis by radiolabeling and HPLC.
Logical Relationship: Troubleshooting Low Signal
Caption: Decision tree for troubleshooting low signal in IP assays.
References
- 1. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and selective isolation of radiolabelled inositol phosphates from cancer cells using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimization of Inositol Extraction from Brain Tissue
Welcome to the technical support center for the optimization of inositol extraction protocols from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and quantification of inositol from brain tissue.
Sample Preparation & Handling
-
Q1: My inositol levels are lower than expected. What could be the cause?
-
A1: Low inositol levels can stem from several factors, primarily related to post-mortem metabolic activity. Brain tissue is highly active metabolically, and significant changes in metabolite concentrations can occur within minutes of harvesting.[1][2] To mitigate this, it is crucial to minimize the time between tissue collection and inactivation of enzymatic activity. The recommended procedure is to snap-freeze the brain tissue in liquid nitrogen immediately after extraction.[1][3] Delays in freezing can lead to the degradation of inositol and other labile metabolites.[1]
-
-
Q2: How should I properly store my brain tissue samples before extraction?
-
A2: For long-term storage, samples should be kept at -80°C to maintain the integrity of the metabolites. It is important to avoid repeated freeze-thaw cycles, as this can lead to degradation. When ready for extraction, the tissue should be processed quickly to prevent thawing and subsequent enzymatic activity.[4]
-
Extraction Protocol
-
Q3: Which solvent system is best for extracting inositol from brain tissue?
-
A3: The choice of solvent depends on the specific inositol species you are targeting and the analytical method you are using.
-
For polar inositols (e.g., myo-inositol): A common and effective method involves homogenization in a polar solvent like water or a methanol/water mixture.[5]
-
For a broader metabolite profile, including lipids: A biphasic extraction using a mixture of methanol, chloroform, and water (e.g., Folch or Bligh-Dyer methods) is recommended. This approach effectively separates the polar metabolites (including inositol) into the aqueous phase while removing lipids and precipitating proteins.[4][6][7]
-
Acetonitrile/water mixtures are also used and can provide good recovery of polar metabolites.[6]
-
-
-
Q4: I'm observing incomplete homogenization of the brain tissue. How can I improve this?
-
A4: Incomplete homogenization will lead to poor and inconsistent extraction yields. To ensure complete disruption of the tissue:
-
Use a suitable homogenization method, such as a bead-based homogenizer or a high-speed tissue disruptor.
-
Ensure the tissue-to-solvent ratio is appropriate. A common starting point is a 1:10 or 1:20 (w/v) ratio.[5]
-
Perform homogenization on ice to minimize heat-induced degradation of metabolites.
-
For tough or lipid-rich brain regions, increasing the homogenization time or using more rigorous disruption methods may be necessary.
-
-
Quantification (LC-MS/MS)
-
Q5: My LC-MS/MS results are showing high variability. What are the potential causes?
-
A5: High variability in LC-MS/MS data is often due to matrix effects , where co-eluting endogenous compounds from the brain extract suppress or enhance the ionization of inositol.[8][9][10]
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., [2H6]-myo-inositol).[3][5] The internal standard is added to the samples before extraction and will experience similar matrix effects as the analyte, allowing for accurate normalization.
-
-
-
Q6: I'm having trouble separating myo-inositol from other isomers and sugars. How can I improve chromatographic resolution?
-
A6: Co-elution of isomers (e.g., scyllo-inositol) and other sugars with the same molecular weight (e.g., glucose) can interfere with accurate quantification.[3]
-
Solution: Optimization of the liquid chromatography method is key. Experiment with different column chemistries (e.g., C18, amino, HILIC) and mobile phase compositions to achieve better separation.[3][11] A longer column or a gradient elution can also improve resolution. For challenging separations, a chiral column may be necessary to resolve different inositol epimers.[3]
-
-
-
Q7: How stable is inositol in the final extract and in the autosampler?
-
A7: Myo-inositol is generally stable in prepared extracts. Studies have shown that it is stable in pooled rat brain homogenate at room temperature for at least 6 hours and can withstand multiple freeze-thaw cycles.[5] In plasma, inositol is stable for up to 14 days at 4°C and at room temperature.[12] However, it is always best practice to analyze samples as soon as possible after preparation or to store them at -80°C. For autosampler stability, it is recommended to keep the samples cooled (e.g., at 4°C) during the analytical run to prevent any potential degradation over time.[5]
-
Experimental Protocols
Below are detailed methodologies for key experiments related to inositol extraction from brain tissue.
Protocol 1: Aqueous Extraction of myo-Inositol for LC-MS/MS Analysis
This protocol is adapted from a validated method for quantifying endogenous myo-inositol in rat brain tissue.[3][5]
-
Tissue Harvesting:
-
Anesthetize the animal according to approved protocols.
-
Rapidly extract the brain (within 20-30 seconds) and immediately snap-freeze it in liquid nitrogen.[3]
-
Store the frozen brain at -80°C until homogenization.
-
-
Homogenization:
-
Weigh the frozen brain tissue.
-
Add ice-cold distilled water for a ~20-fold dilution (w/v).[3]
-
Homogenize the tissue using a suitable homogenizer (e.g., TissueRuptor) at room temperature. Myo-inositol has been shown to be stable in the homogenate for at least 6 hours at room temperature.[3]
-
Centrifuge the homogenate at 10,000 rpm for 5 minutes at 4°C.[3]
-
-
Sample Preparation for Analysis:
-
Collect the supernatant. At this stage, the supernatant can be stored at -80°C.[3]
-
Dilute the supernatant further with water to ensure the inositol concentration falls within the standard curve range. A 10-fold dilution is a good starting point.[3]
-
Add a stable isotope-labeled internal standard (e.g., [2H6]-myo-inositol) to all samples, calibration standards, and quality controls.
-
Centrifuge the samples again at high speed for 5 minutes before transferring to autosampler vials for LC-MS/MS analysis.[3]
-
Protocol 2: Biphasic Extraction (Methanol/Chloroform/Water) for Broad Metabolite Profiling
This protocol is a general method for extracting a wide range of metabolites, including inositol, while also removing proteins and lipids.[4]
-
Tissue Preparation:
-
Weigh approximately 50-100 mg of frozen brain tissue.
-
Keep the tissue on dry ice to prevent thawing.
-
-
Homogenization and Extraction:
-
Add 11.5 mL of cold (-20°C) methanol to 1 g of the frozen brain sample and homogenize thoroughly on ice.[4]
-
Add 5.6 mL of water and 12 mL of cold chloroform to the homogenate.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Place the sample on a shaker for 10 minutes at 4°C.[4]
-
Incubate the sample at -20°C for 30 minutes to allow for phase separation and further protein precipitation.[4]
-
-
Phase Separation and Collection:
-
Centrifuge the sample at 16,100 x g for 30 minutes at 4°C.[4] You will observe three layers: an upper aqueous/methanol phase, a protein disk in the middle, and a lower chloroform phase.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, including inositol.
-
The collected supernatant can be dried under a vacuum and stored at -80°C until reconstitution for analysis.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for myo-Inositol Quantification
| Parameter | Value | Reference |
| LC Column | Metachem Polaris C18 | [3] |
| Mobile Phase | Acetonitrile / 5 mM Ammonium Acetate (50:50, v/v) | [5] |
| Ionization Mode | Negative Ion Detection | [5] |
| MS/MS Transition (myo-inositol) | m/z 179 → 87 | [3][5] |
| MS/MS Transition ([2H6]-myo-inositol) | m/z 185 → 167 | [3] |
Table 2: Performance Characteristics of a Validated myo-Inositol Assay
| Parameter | Value | Reference |
| Linear Range | 0.1 - 100 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [3] |
| Precision (% RSD) | < 15% | [3] |
| Accuracy (% RE) | < 15% | [3] |
Visualizations
Caption: Experimental workflow for inositol extraction.
Caption: Inositol phosphate signaling pathway.
References
- 1. Setting standards for brain collection procedures in metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexity and pitfalls of mass spectrometry-based targeted metabolomics in brain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Reliable Quantitation of Amino Acids and Myo-inositol in Mouse Brain by High Performance Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Myo-Inositol and Scyllo-Inositol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for improving the chromatographic resolution of myo-inositol and scyllo-inositol.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of myo-inositol and scyllo-inositol challenging?
Myo-inositol and scyllo-inositol are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their hydroxyl groups.[1] This results in very similar physicochemical properties, making their separation by standard chromatographic techniques difficult. Their high polarity and lack of a UV-absorbing chromophore further complicate analysis.[1]
Q2: What are the most common chromatographic techniques for separating these inositol isomers?
The most successful techniques for separating myo-inositol and scyllo-inositol include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for retaining and separating highly polar compounds like inositols.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity but requires a prior derivatization step to make the inositols volatile.[6][7]
-
High-Performance Liquid Chromatography (HPLC) with specialized columns: Ion-exchange columns (e.g., Aminex HPX-87C) and amino-propyl columns can also achieve separation.[1][8][9]
Q3: What detection methods are suitable for inositols since they lack a chromophore?
Since inositols do not absorb UV light, the following detection methods are commonly used:
-
Evaporative Light Scattering Detector (ELSD): More sensitive than Refractive Index (RI) detection and compatible with gradient elution.[1][10]
-
Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and pressure fluctuations and generally not suitable for gradient elution.[1]
-
Mass Spectrometry (MS): LC-MS/MS provides high selectivity and sensitivity and can aid in distinguishing isomers.[11][12]
-
Pre-column Derivatization: Inositols can be reacted with a UV-active agent, such as benzoyl chloride, to allow for detection with a standard UV detector.[1][13]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Myo-Inositol and Scyllo-Inositol Peaks
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) are generally ineffective for these polar isomers.
-
Mobile Phase Composition is Not Optimal: The mobile phase composition is critical for achieving selectivity.
-
Inadequate Method Parameters: Other parameters like temperature and flow rate can influence resolution.
Issue 2: Peak Tailing or Fronting
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or the sample concentration.[1]
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, especially in HILIC.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, the injection solvent should have a high organic content.[1]
-
-
Secondary Interactions with the Stationary Phase: Unwanted interactions can lead to peak tailing.
-
Solution: Consider a different column chemistry or modify the mobile phase with additives, if compatible with your detector.
-
Issue 3: Irreproducible Retention Times
Possible Causes and Solutions:
-
Inadequate Column Equilibration: This is a common issue in gradient elution and HILIC.
-
Solution: Ensure a sufficient column equilibration period (e.g., 10-15 column volumes) between injections.[1]
-
-
Mobile Phase Instability: Evaporation of the organic solvent component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[1]
-
-
Temperature Fluctuations: An unstable column temperature will lead to shifts in retention times.
-
Solution: Use a column oven to maintain a stable temperature.[1]
-
Data Presentation: Chromatographic Conditions for Inositol Isomer Separation
| Technique | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| HPLC | Aminex HPX-87C (Ca2+ form) | Deionized Water | - | 50°C | PAD (post-column NaOH addition) | [8][9] |
| HILIC | Amino-propyl (NH2) | 75% Acetonitrile / 25% Water | 1.0 mL/min | 55°C | RI | [1] |
| HILIC | - | 90% Acetonitrile / 10% Water | 2.0 mL/min | 10°C | ELSD | [1][5] |
| LC-MS/MS | Polaris Amide (2.0 x 100 mm, 5 µm) | 5 mM Ammonium Acetate / Acetonitrile (50:50, v/v) | 0.2 mL/min | - | MS/MS | [11] |
| HPAE-PAD | Dionex CarboPac MA1 | Gradient of 50 mM and 1M NaOH | 0.4 mL/min | - | PAD | [4] |
| HPLC | SUGAR SZ5532 | Water | - | - | - | [17] |
| GC-MS | - | Silylation (derivatization) required | - | - | MS or FID | [7] |
| HPLC | Reversed-phase (after derivatization) | Gradient with Acetonitrile/Water | - | - | UV (231 nm) | [13][18] |
Experimental Protocols
Protocol 1: HILIC with ELSD Detection
This protocol is adapted from a method for the fast separation of myo-inositol.[5][10]
-
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., a penta-HILIC or diol functionality).
-
Mobile Phase: 90% Acetonitrile / 10% Water (v/v). Ensure mobile phase components are HPLC grade and degassed.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 10°C. Lower temperatures can enhance resolution in this mode.
-
Injection Volume: 5-10 µL.
-
ELSD Settings: Nebulizer and Evaporator Temperature: 50°C; Gas Flow: 1.6 SLM.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing myo- and scyllo-inositol in the mobile phase (90% Acetonitrile / 10% Water).
-
Ensure the final concentration is within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPAE-PAD for Inositol Isomers
-
Instrumentation:
-
An inert, metal-free ion chromatography system.
-
Pulsed Amperometric Detector with a gold working electrode.
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac MA1 (250 mm × 4 mm).
-
Mobile Phase: A gradient elution using a mixture of 50 mM and 1M NaOH. The exact gradient profile will need to be optimized for baseline resolution.
-
Flow Rate: 0.4 mL/min.
-
Temperature: Ambient or controlled as needed.
-
Detection: Pulsed Amperometry. The waveform potentials and durations should be optimized for carbohydrate detection.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water.
-
For complex matrices, a sample cleanup step using a C18 or other suitable SPE cartridge may be necessary to remove interfering substances.
-
Filter the sample through a 0.45 µm filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of inositol isomers.
Caption: Key chromatographic parameters influencing resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inositol - Chromatography Forum [chromforum.org]
- 15. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 16. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shodexhplc.com [shodexhplc.com]
- 18. med.und.edu [med.und.edu]
Technical Support Center: Enzymatic Measurement of myo-Inositol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the enzymatic measurement of myo-inositol.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the enzymatic assay for myo-inositol?
The most common enzymatic assay for myo-inositol is based on the oxidation of myo-inositol by the enzyme myo-inositol dehydrogenase (MIDH). This reaction is dependent on the cofactor NAD+ (Nicotinamide Adenine Dinucleotide), which is reduced to NADH. The amount of NADH produced is directly proportional to the amount of myo-inositol in the sample. The NADH is then typically measured spectrophotometrically at 340 nm or through a coupled enzymatic reaction that results in a colored or fluorescent product.[1][2][3]
Q2: What are the most common interfering substances in the enzymatic myo-inositol assay?
Several substances can interfere with the accuracy of the assay. These include:
-
Reducing Agents: High concentrations of L-ascorbic acid, cysteine, and sulphite can cause a non-enzymatic "creep" in the signal by directly reacting with the colorimetric reagents often used in coupled assays.[4]
-
Sugars: High concentrations of D-glucose and D-xylose can be substrates for some myo-inositol dehydrogenases. Many commercial kits include a step to phosphorylate D-glucose using hexokinase to prevent its interference.[4]
-
Detergents and Chelators: Substances like EDTA (>0.5 mM), SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can interfere with the assay.[5]
-
Sodium Azide: This preservative, often found in buffers, can inhibit enzyme activity and should be avoided.[5]
Q3: My sample has a very low myo-inositol concentration. How can I improve the signal?
If you are experiencing a low signal (e.g., an absorbance change of less than 0.100), you can try the following:
-
Increase Sample Concentration: Use a larger initial sample weight or volume for extraction.
-
Reduce Dilution: Dilute your sample less before adding it to the assay.
-
Increase Sample Volume in Assay: Some protocols allow for increasing the sample volume in the cuvette, but you must adjust the volume of water to maintain the total reaction volume.[4]
Q4: My standard curve is not linear. What are the possible causes?
A non-linear standard curve can be caused by several factors:
-
Incorrect Standard Preparation: Ensure your myo-inositol stock solutions and dilutions are prepared accurately.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Prepare a master mix for your standards and samples whenever possible.[5]
-
Reagent Instability: Ensure all reagents are properly stored and have not expired. Thaw and mix all components thoroughly before use.[5]
-
Substrate/Enzyme Concentration: The concentrations of myo-inositol, NAD+, and the enzyme must be within the optimal range for the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Blank Reading | Contaminated reagents or water. | Use fresh, high-purity water and reagents. |
| Presence of interfering substances in the sample that react non-enzymatically. | Perform a sample blank without the enzyme to assess non-enzymatic reactions. Consider sample clean-up steps.[4] | |
| No or Low Signal in Samples and Standards | Omission of a critical reagent (e.g., enzyme, NAD+). | Carefully review the protocol and ensure all components are added in the correct order.[5] |
| Inactive enzyme. | Check the expiration date and storage conditions of the enzyme. | |
| Incorrect wavelength setting on the spectrophotometer. | Verify the correct wavelength for NADH (340 nm) or the specific colorimetric/fluorometric product.[5] | |
| Assay buffer is at the wrong temperature. | Ensure the assay buffer is at the recommended temperature (usually room temperature).[5] | |
| Inconsistent Readings Between Replicates | Pipetting errors. | Use calibrated pipettes and practice proper pipetting technique. Prepare a master mix to minimize pipetting variations.[5] |
| Incomplete mixing of reagents in the wells. | Gently mix the contents of each well after adding all reagents. | |
| Air bubbles in the wells. | Pipette gently against the wall of the tube or well to avoid introducing air bubbles.[5] | |
| "Creep" Reaction (Continuous Increase in Absorbance) | Presence of reducing substances in the sample. | Treat the sample with hydrogen peroxide and alkali to remove reducing agents like ascorbic acid.[4] |
| Spontaneous oxidation of NADH. | This can be influenced by buffer components and pH. Ensure the buffer is correctly prepared.[6] |
Experimental Protocols
Sample Preparation for Removal of Interfering Reducing Substances
This protocol is recommended for samples containing high concentrations of L-ascorbic acid, cysteine, or sulphite.[4]
-
Pipette the sample (or a diluted aliquot) into a 50 mL volumetric flask.
-
Add distilled water to bring the volume to approximately 40 mL.
-
Add 1 mL of 2 M KOH and 0.01 mL of 30% (v/v) H₂O₂.
-
Incubate the solution for 10 minutes at room temperature.
-
Adjust the pH to the desired range for the assay using an appropriate acid.
-
Bring the final volume to 50 mL with distilled water.
General Enzymatic Assay Protocol for myo-Inositol
This is a generalized protocol based on the myo-inositol dehydrogenase reaction. Refer to your specific kit's manual for exact volumes and concentrations.
-
Prepare a reaction mixture containing buffer, NAD+, and any other required coupling enzymes and substrates.
-
Pipette the reaction mixture into cuvettes or microplate wells.
-
Add a specific volume of your prepared sample or standard to each cuvette/well.
-
Add distilled water to bring the total volume to the desired level.
-
Mix and incubate for a short period to allow for any non-specific reactions to occur.
-
Measure the initial absorbance (A1).
-
Initiate the reaction by adding myo-inositol dehydrogenase.
-
Incubate for the time specified in your protocol (e.g., 10-30 minutes) at the recommended temperature.[4][7]
-
Measure the final absorbance (A2).
-
The change in absorbance (A2 - A1) is proportional to the myo-inositol concentration.
Visualizations
Enzymatic Reaction Pathway for myo-Inositol Measurement
Caption: The enzymatic conversion of myo-inositol to scyllo-inosose.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. An enzymatic fluorimetric assay for myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Spectral studies of the interaction of the substrate 'quinonoid' 6-methyl dihydropterine and the coenzyme NADH used as marker in the dihydropteridine reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
Strategies for reducing background in radiolabeled inositol experiments
Answering your request for a technical support center focused on troubleshooting high background in radiolabeled inositol experiments, here is a comprehensive guide complete with FAQs, troubleshooting tables, detailed protocols, and visual diagrams.
Technical Support Center: Radiolabeled Inositol Experiments
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize background noise in radiolabeled inositol phosphate assays, a common challenge that can obscure true signal and lead to misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a radiolabeled inositol phosphate assay?
High background can originate from several sources, including incomplete removal of unincorporated radiolabel, non-specific binding of the radiolabel to labware or reagents, cell stress or death leading to leakage of labeled components, and issues with the quenching and extraction steps of the protocol.
Q2: How can I determine if my high background is due to cell-related issues or procedural errors?
To distinguish between cell-related and procedural issues, include a "no-agonist" or "basal" control in your experimental setup. If the basal control shows high counts, the issue is likely procedural, such as inadequate washing or problems with the chromatography step. If the basal levels are low but the stimulated wells have high background, the problem may be related to cell health, receptor desensitization, or agonist-independent signaling.
Q3: What is the acceptable level of background in these experiments?
While there is no universal standard, a good rule of thumb is that the signal-to-background ratio (agonist-stimulated counts divided by basal counts) should be at least 2:1 or higher for robust results. The absolute background counts will vary depending on the cell type, labeling efficiency, and specific activity of the radiolabel.
Troubleshooting Guide: High Background Reduction
The following table summarizes common problems leading to high background and provides specific solutions.
| Problem | Potential Cause | Recommended Solution |
| High Basal Levels | Inadequate washing post-labeling | Increase the number and duration of washes with serum-free media after the labeling period to ensure complete removal of unincorporated [3H]inositol. |
| Non-specific binding to plates/beads | Pre-coat plates with a blocking agent like poly-D-lysine. Ensure that any chromatography resins or beads are properly equilibrated and washed. | |
| Cell stress or death | Optimize cell seeding density and labeling time. Ensure the labeling medium is fresh and appropriate for the cell line. Check for signs of cytotoxicity from the labeling medium or any pre-treatment compounds. | |
| Inconsistent Background Across Wells | Inefficient quenching of the reaction | Ensure the quenching solution (e.g., ice-cold perchloric acid or trichloroacetic acid) is added rapidly and uniformly to all wells to stop the reaction simultaneously. |
| Incomplete extraction of inositol phosphates | Optimize the extraction protocol. Ensure complete cell lysis and efficient separation of the aqueous and organic phases. | |
| High Signal in Negative Controls | Contamination of reagents | Use fresh, sterile solutions. Filter-sterilize all buffers and media. |
| Agonist-independent receptor activity | This can be inherent to the receptor being studied. Consider using an inverse agonist in the control wells to suppress basal signaling. |
Detailed Experimental Protocol: Inositol Phosphate Assay
This protocol outlines a standard procedure for measuring inositol phosphate accumulation in cultured cells.
1. Cell Seeding and Labeling:
- Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- The following day, replace the growth medium with inositol-free medium containing 1-2 µCi/mL of myo-[3H]inositol.
- Incubate for 16-24 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.
2. Agonist Stimulation:
- After the labeling period, wash the cells three times with serum-free, inositol-free medium containing 10 mM LiCl. The LiCl inhibits inositol monophosphatase, leading to an accumulation of inositol monophosphate.
- Pre-incubate the cells in this medium for 15-30 minutes at 37°C.
- Add the agonist of interest at the desired concentration and incubate for the appropriate time (typically 30-60 minutes).
3. Quenching and Extraction:
- Terminate the reaction by aspirating the medium and adding 0.5 mL of ice-cold 0.5 M trichloroacetic acid (TCA) or 10% perchloric acid.
- Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.
- Transfer the acidic supernatant to a new tube.
4. Purification of Inositol Phosphates:
- Neutralize the supernatant with a suitable buffer (e.g., 1 M Tris).
- Apply the neutralized sample to a Dowex AG1-X8 anion-exchange column (formate form).
- Wash the column extensively with water to remove unincorporated [3H]inositol.
- Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
5. Scintillation Counting:
- Add the eluate to a scintillation vial with a suitable scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
Visualizing Experimental Workflows and Pathways
Diagram 1: Inositol Phosphate Assay Workflow
Caption: A flowchart of the key steps in a radiolabeled inositol phosphate assay.
Diagram 2: Phosphoinositide Signaling Pathway
Caption: The Gq/11-coupled phosphoinositide signaling cascade.
Diagram 3: Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background in inositol assays.
Technical Support Center: Inositol Solutions for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of inositol solutions in in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability.
Troubleshooting Guide
Q: My inositol solution appears cloudy or has precipitates. What should I do?
A: Cloudiness or precipitation in your inositol solution can be due to several factors:
-
Concentration Exceeds Solubility: Myo-inositol is soluble in water up to approximately 50 mg/mL.[1][2] If you have prepared a more concentrated stock, it may fall out of solution, especially at lower temperatures.
-
Solution: Gently warm the solution while stirring to redissolve the precipitate. If it persists, you may need to prepare a new, less concentrated stock solution.
-
-
Contamination: Microbial growth can cause turbidity.
-
Low Temperature: If the solution was stored at a low temperature (e.g., 4°C), some precipitation might occur.
-
Solution: Allow the solution to come to room temperature and vortex or sonicate to help redissolve the inositol.
-
Q: I'm concerned about the sterility of my inositol solution. How can I sterilize it?
A: Aqueous solutions of myo-inositol are heat-stable and can be sterilized by autoclaving.[1][2] Alternatively, for smaller volumes or heat-sensitive media components, you can use a 0.22 µm syringe filter to sterilize the solution.
Q: How can I be sure my stored inositol solution is still bioactive?
A: The bioactivity of inositol is generally stable. However, if you have concerns, especially after long-term storage, you can perform a bioassay. One method involves using an auxotrophic strain of Saccharomyces cerevisiae that requires myo-inositol for growth. The growth of this yeast strain will be dependent on the concentration of bioactive myo-inositol in your sample.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid myo-inositol powder?
A1: Solid myo-inositol powder is stable and should be stored at room temperature in a well-closed container in a dry, well-ventilated place.[1][2][4][5]
Q2: How should I prepare a stock solution of myo-inositol?
A2: To prepare a stock solution, dissolve myo-inositol powder in high-purity water (e.g., Milli-Q or HPLC-grade) to your desired concentration, not exceeding its solubility limit of 50 mg/mL.[2] For cell culture applications, use sterile water.
Q3: What is the recommended long-term storage for myo-inositol stock solutions?
A3: For long-term storage, it is recommended to aliquot your stock solution to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[6] For shorter-term storage, solutions can be kept at 4°C for up to 3 months.[7]
Q4: Is it necessary to protect inositol solutions from light?
A4: While inositol is a stable molecule, general good laboratory practice suggests storing solutions in a way that minimizes light exposure, such as in amber vials or in a dark refrigerator/freezer, to prevent any potential photodegradation over extended periods.
Q5: Can I use an expired inositol supplement for my experiments?
A5: While it may be safe to use expired inositol, its potency might decline over time.[8] For reliable and reproducible experimental results, it is always recommended to use reagents within their expiration date.
Data Presentation: Stability of Myo-Inositol Solutions
The following table summarizes the stability of aqueous myo-inositol solutions under different storage conditions.
| Storage Temperature | Duration | Stability Notes | Reference |
| Room Temperature (21°C) | Up to 14 days | No significant degradation observed in a 500 µM solution. | [9] |
| Refrigerated (4°C) | Up to 14 days | No significant degradation observed in a 500 µM solution. | [9] |
| Refrigerated (4°C) | Up to 3 months | Recommended storage for stock solutions. | [7] |
| Frozen (-20°C) | Up to 1 year | Recommended for long-term storage of stock solutions. | [6] |
| Frozen (-80°C) | Up to 2 years | Recommended for long-term storage of stock solutions. | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Sterile Myo-Inositol Stock Solution (10 mg/mL)
-
Preparation:
-
Weigh out 1 gram of myo-inositol powder.
-
Dissolve it in 90 mL of cell culture-grade water in a sterile beaker with a sterile magnetic stir bar.
-
Gently stir until the powder is completely dissolved.
-
Transfer the solution to a 100 mL sterile graduated cylinder and adjust the final volume to 100 mL with water.
-
-
Sterilization:
-
Autoclaving: Transfer the solution to an autoclavable bottle, loosely cap it, and autoclave at 121°C for 15-20 minutes. After cooling, tighten the cap.
-
Filter Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile storage bottle.
-
-
Storage:
-
Aseptically dispense the sterile stock solution into smaller, sterile cryovials or centrifuge tubes to create working aliquots.
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
For short-term use, store at 4°C for up to 3 months.[7] For long-term storage, store at -20°C or -80°C.[6]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Inositol Stability Assessment
This protocol provides a general overview for assessing inositol concentration. Specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
Thaw stored inositol solution samples.
-
If necessary, dilute the samples with HPLC-grade water to fall within the linear range of your standard curve.
-
If the samples contain proteins (e.g., from cell culture media), deproteinize by adding an equal volume of methanol, vortexing, and centrifuging to pellet the precipitate. Use the supernatant for analysis.
-
-
HPLC System and Conditions:
-
Column: A suitable column for carbohydrate analysis, such as a resin-based column (e.g., SUPELCOGEL Pb).[10]
-
Mobile Phase: HPLC-grade water.[11]
-
Detector: Pulsed Amperometric Detector (PAD) is highly sensitive for polyhydroxylated compounds like inositol.[12] A Refractive Index (RI) detector can also be used.
-
Flow Rate and Temperature: These will depend on the specific column and system used and should be optimized accordingly.
-
-
Analysis:
-
Prepare a standard curve using known concentrations of myo-inositol.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the inositol concentration in your samples by comparing the peak areas to the standard curve. A stable solution will show no significant decrease in concentration over time.
-
Visualizations
Caption: Workflow for preparing and using inositol solutions.
Caption: Inositol is a key precursor in the PI3K/AKT pathway.
References
- 1. Thermo Scientific Chemicals myo-Inositol, Cell Culture Grade | Fisher Scientific [fishersci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A myo-inositol bioassay utilizing an auxotrophic strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. caissonlabs.com [caissonlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Does the PCOS Supplement Inositol Expire? [medicalphysics.institute]
- 9. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing inositol concentration for maximal insulin-sensitizing effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize inositol concentrations for achieving maximal insulin-sensitizing effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most effective isomers of inositol for improving insulin sensitivity?
A1: Myo-inositol (MI) and D-chiro-inositol (DCI) are the two most studied and effective isomers for enhancing insulin sensitivity. MI is the most abundant form in nature and plays a crucial role in insulin signaling, while DCI is synthesized from MI and acts as a key mediator in insulin-dependent metabolic pathways.[1][2]
Q2: What is the optimal ratio of Myo-inositol (MI) to D-chiro-inositol (DCI) for experimental studies?
A2: A physiological plasma ratio of 40:1 (MI:DCI) is widely considered optimal for improving insulin sensitivity.[3] This ratio has demonstrated superior clinical outcomes in improving metabolic parameters compared to either isomer alone. However, the ideal ratio may vary depending on the specific tissue or cell type being investigated.
Q3: What are the recommended dosage ranges for inositol in preclinical and clinical research?
A3: For in vitro studies, concentrations can vary widely based on the cell type and experimental design. In vivo animal studies often use varying doses, while human clinical trials have found dosages of 2 to 4 grams of myo-inositol per day, often in combination with 50 to 100 mg of D-chiro-inositol, to be effective and well-tolerated.[4]
Q4: How long does it take to observe an insulin-sensitizing effect with inositol supplementation?
A4: The timeframe for observing noticeable effects can vary depending on the model system and the initial degree of insulin resistance. In human subjects, it may take several weeks to a few months of consistent supplementation to see significant improvements in insulin sensitivity.[5]
Q5: Are there any known side effects or toxicity associated with high concentrations of inositol?
A5: Inositol is generally well-tolerated. High doses, typically 12 grams per day or more, may cause mild gastrointestinal side effects such as nausea, gas, and diarrhea.
Data Presentation: Inositol Dosages and Ratios
| Isomer/Combination | Typical In Vitro Concentration | Typical In Vivo Dosage (Animal) | Recommended Human Dosage | Key Findings |
| Myo-inositol (MI) | Varies by cell line | Varies by model | 2-4 grams/day | Improves glucose uptake and insulin signaling. |
| D-chiro-inositol (DCI) | Varies by cell line | Varies by model | 50-100 mg/day | Mediates insulin's action on glucose storage. |
| MI & DCI Combination | 40:1 ratio | 40:1 ratio | 2g MI + 50mg DCI (twice daily) | Synergistic effect, superior to single isomer administration in many cases. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess in vivo glucose tolerance after an oral glucose challenge in response to inositol treatment.
Methodology:
-
Animal Preparation: Fast animals overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Collect a baseline blood sample from the tail vein to measure fasting glucose levels.
-
Inositol Administration: Administer the predetermined dose of inositol (or vehicle control) orally via gavage. The timing of administration relative to the glucose challenge should be consistent across all experimental groups.
-
Glucose Challenge: After the appropriate inositol pre-treatment time, administer a standard glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Sampling: Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations for each time point using a glucometer or a glucose assay kit.
-
Data Analysis: Plot blood glucose levels against time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vitro Glucose Uptake Assay (in Adherent Cells, e.g., 3T3-L1 adipocytes)
Objective: To measure the direct effect of inositol on glucose uptake in a cell culture model.
Methodology:
-
Cell Culture: Culture cells to the desired confluency and differentiate them into the target cell type (e.g., adipocytes).
-
Serum Starvation: Before the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a low-glucose medium.
-
Inositol Treatment: Incubate the cells with various concentrations of inositol (and controls) for a predetermined time.
-
Insulin Stimulation (Optional): For insulin-sensitizing studies, stimulate the cells with a submaximal concentration of insulin for a short period (e.g., 15-30 minutes).
-
Glucose Uptake: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to the cells and incubate for a specific duration (e.g., 10-30 minutes).
-
Wash: Stop the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
-
Data Normalization: Normalize the glucose uptake values to the total protein content of each well.
Troubleshooting Guides
In Vivo Experiments (OGTT/ITT)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High baseline blood glucose | Incomplete fasting. Stress-induced hyperglycemia. Underlying severe insulin resistance. | Ensure proper fasting duration. Acclimatize animals to handling to minimize stress. If consistently high, it may be a characteristic of the model; ensure consistency across groups. |
| High variability in glucose response | Inconsistent gavage technique. Variation in animal age, weight, or sex. | Standardize gavage procedure and volume. Use age- and weight-matched animals of the same sex. Increase sample size. |
| Unexpected hypoglycemic events | Inositol dose is too high. Synergistic effects with other compounds. | Perform a dose-response study to determine the optimal non-hypoglycemic dose. Review all administered compounds for potential interactions. |
In Vitro Experiments (Glucose Uptake Assay)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of inositol | Inositol quality/purity is poor. Cell line is not responsive or has a high passage number. Inappropriate inositol concentration or incubation time. | Validate the purity and activity of the inositol stock.[1] Use low-passage, authenticated cell lines.[6][7] Perform a dose-response and time-course experiment to optimize conditions. |
| High background signal | Incomplete washing of cells. Non-specific binding of the glucose analog. | Increase the number and rigor of washing steps with ice-cold PBS.[8] Include a negative control with a glucose transport inhibitor (e.g., cytochalasin B) to determine non-specific uptake. |
| Poor reproducibility | Inconsistent cell density at the start of the experiment. Variability in incubation times. Batch-to-batch variation in reagents (e.g., serum). | Ensure consistent cell seeding and confluency. Use timers for all incubation steps. Test new batches of critical reagents before use in large-scale experiments.[9] |
| Western Blotting (PI3K/Akt Pathway) - Weak or No Signal for Phospho-Akt | Low protein concentration. Inactive primary antibody. Inefficient protein transfer. | Increase the amount of protein loaded.[2] Use a fresh or validated antibody. Optimize transfer conditions (time, voltage).[3][10] |
Mandatory Visualizations
Caption: Insulin signaling pathway and the roles of Myo- and D-chiro-inositol.
Caption: A typical experimental workflow for assessing inositol's effects.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Factors determining inadequate hypoglycaemia during insulin tolerance testing (ITT) after pituitary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 9. cmdclabs.com [cmdclabs.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
Methods to control for interference in inositol quantification assays
Welcome to the Technical Support Center for Inositol Quantification Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of inositol and its phosphates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying inositol and inositol phosphates?
A1: Several methods are routinely used for the quantification of inositol and its phosphorylated forms. The choice of method often depends on the sample matrix, the specific inositol species of interest, required sensitivity, and available instrumentation. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which typically requires derivatization of the analyte.[9][10]
-
Scintillation Proximity Assay (SPA) for measuring inositol phosphates, particularly in high-throughput screening formats.[11][12][13][14]
Q2: What are the major sources of interference in inositol quantification assays?
A2: Interference is a critical challenge in accurately quantifying inositol. Common sources of interference include:
-
Co-elution of structurally similar compounds: Glucose, and other hexose monosaccharides, which have the same molecular weight as inositol, can co-elute and cause ion suppression in mass spectrometry-based methods.[5][15]
-
Presence of other inositol stereoisomers: Biological samples can contain multiple inositol isomers (e.g., myo-inositol, D-chiro-inositol, scyllo-inositol) that may not be resolved by the analytical method, leading to inaccurate quantification of a specific isomer.[5][8]
-
Sample matrix effects: Components in complex biological matrices like plasma, urine, or tissue homogenates can interfere with the assay, for example, by causing ion suppression or enhancement in LC-MS/MS.[5][16]
-
Lipids and proteins: In samples like infant formula or cell lysates, high concentrations of lipids and proteins can interfere with extraction and chromatographic separation.[6]
Q3: How can I improve the resolution between different inositol isomers in my HPLC analysis?
A3: Achieving good resolution between inositol isomers is crucial for accurate quantification. Consider the following strategies:
-
Column Selection: Utilize specialized columns designed for carbohydrate analysis. For instance, a lead-form resin-based column or a mixed-mode column like Primesep S2 can be effective.[1][5] A Polaris Amide column has also been used successfully.[7][8]
-
Mobile Phase Optimization: Adjusting the mobile phase composition is critical. For example, using a mobile phase of 80% acetonitrile without a buffer has been shown to effectively retain myo-inositol on a Primesep S2 column.[1] For LC-MS/MS, a mobile phase of 5 mM ammonium acetate in acetonitrile can be used.[7][8]
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.[17][18]
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues you may encounter with different inositol quantification methods.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase composition; Sample-solvent incompatibility.[19] | Use a compatible solvent for your sample and mobile phase. Adjust the pH of your sample. Replace the column if it's old or has been contaminated.[19] |
| Retention Time Drift | Poor temperature control; Incorrect mobile phase composition; Insufficient column equilibration.[17][18] | Use a column oven for stable temperature. Prepare fresh mobile phase and ensure proper mixing. Increase the column equilibration time before injecting your sample.[17][18] |
| No Resolution Between Inositol and Interfering Peaks (e.g., Glucose) | Inappropriate column; Mobile phase not optimized. | Switch to a column specifically designed for carbohydrate or sugar alcohol separation. Optimize the mobile phase composition and gradient to enhance separation. |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell; Air bubbles in the system; Detector lamp issues.[18][19] | Degas the mobile phase. Flush the system and detector cell with a strong organic solvent. Check for leaks in the system. Replace the detector lamp if necessary.[18][19] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement | Co-eluting compounds from the sample matrix (e.g., glucose, salts).[5] | Improve chromatographic separation to resolve inositol from interfering compounds.[5] Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Signal Intensity | Poor ionization efficiency; Incorrect mass spectrometer settings; Sample degradation. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the correct precursor and product ions are selected for Selected Reaction Monitoring (SRM).[6] For inositol, negative ion mode often provides a better signal-to-noise ratio.[5][6] |
| Poor Reproducibility | Inconsistent sample preparation; Variability in instrument performance. | Automate sample preparation where possible. Regularly perform system suitability tests and calibrations. Ensure the LC system is delivering a consistent flow rate. |
| Inability to Distinguish Inositol Isomers | Insufficient chromatographic resolution. | Develop a chiral LC method or use a column that provides better separation of isomers.[8] While mass spectrometry alone cannot differentiate isomers, chromatographic separation is key.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Suboptimal reaction conditions (time, temperature, reagent concentration).[10] | Optimize the derivatization protocol by testing different reaction times, temperatures, and amounts of derivatizing reagent.[10] |
| Poor Peak Shape | Active sites in the GC inlet or column; Sample overload. | Use a deactivated inlet liner and column. Reduce the injection volume or sample concentration. |
| Difficulty Dissolving Inositol Standards | Inositol is poorly soluble in many organic solvents required for derivatization.[20] | Dissolve the inositol standard in water first, then add it to the reaction mixture in pyridine at a low water concentration (e.g., 1%) before derivatization.[20] |
Scintillation Proximity Assay (SPA) for Inositol Phosphates
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | Non-specific binding of the radiolabeled tracer to the SPA beads or well plates. | Block non-specific binding sites with an appropriate blocking agent. Optimize the concentration of SPA beads and radiolabeled ligand. |
| Low Signal-to-Noise Ratio | Insufficient binding of the target molecule to the SPA beads; Low specific activity of the radiolabel. | Ensure the SPA beads have a high binding capacity for the target. Use a radiolabel with higher specific activity if possible. Optimize assay buffer conditions (pH, salt concentration). |
| Assay Interference from Colored or Quenching Compounds | Compounds in the sample absorb the light emitted from the scintillant. | Run a control experiment to check for quenching effects of your sample components. If quenching is observed, a different assay format may be necessary. |
Quantitative Data Summary
The following table summarizes key performance metrics for different inositol quantification methods as reported in the literature. This data can help in selecting the most appropriate method for your research needs.
| Method | Analyte | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | myo-Inositol | Infant Formula | 0.05 mg/L | 0.17 mg/L | 98.07 - 98.43 | [6] |
| LC-MS/MS | myo-Inositol | Rat Brain Tissue | 30 ng/mL | 0.1 µg/mL | - | [7][8] |
| HPLC | myo-Inositol | Plasma and Tissue | - | 1.8 nmol/ml (plasma), 3.6 nmol/g (tissue) | - | [21] |
| HPIC-PAD | Inositol Phosphates | - | ~0.3 µM | - | - | [22] |
| CE-ESI-MS | Inositol Phosphates | Yeast, Plants, Mammalian Cells | 50-150 nM | - | - | [22] |
Experimental Protocols
Protocol 1: Quantification of myo-Inositol in Infant Formula by LC-MS/MS
This protocol is adapted from a method for the rapid and simple analysis of myo-inositol in infant formula.[6]
1. Sample Preparation: a. Weigh 1 g of infant formula into a 100 mL volumetric flask. b. Add 15 mL of distilled water and 1 mL of 0.1 M HCl. Agitate for 5 minutes. c. To remove lipids, add 10 mL of chloroform, cap the flask, and mix vigorously for 1 minute. d. Centrifuge at 4,000 rpm for 10 minutes at 4°C. e. Collect the aqueous (upper) layer and filter it through a 0.2 µm nylon syringe filter.
2. LC-MS/MS Analysis: a. LC System: Agilent 1200 HPLC system or equivalent. b. Column: Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm). c. Mobile Phase: Isocratic flow of 25% 5 mM ammonium acetate and 75% acetonitrile. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30°C. f. Injection Volume: 10 µL. g. Mass Spectrometer: 6410 triple quadrupole LC/MS system or equivalent. h. Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6] i. MRM Transitions:
- Precursor ion for myo-inositol: m/z 179.2
- Product ion (quantitative): m/z 86.9
- Product ion (qualitative): m/z 98.8
Protocol 2: Measurement of Inositol Phosphates using Scintillation Proximity Assay (SPA)
This protocol provides a general workflow for an SPA-based assay to measure total inositol phosphates, often used to assess G-protein-coupled receptor activation.[11]
1. Cell Labeling and Stimulation: a. Culture cells expressing the receptor of interest. b. Label the cells by incubating them with [³H]myo-inositol, which gets incorporated into cellular phosphatidylinositols. c. Stimulate the cells with the agonist of interest in the presence of LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).
2. Cell Lysis and Sample Preparation: a. Terminate the stimulation and lyse the cells using a suitable lysis buffer. b. Centrifuge the lysate to pellet cell debris.
3. Scintillation Proximity Assay: a. Add the cell lysate supernatant to a microplate well containing yttrium silicate SPA beads. These beads are positively charged and will bind the negatively charged [³H]inositol phosphates. b. Unbound [³H]inositol will not be in close enough proximity to the beads to generate a signal. c. Seal the plate and allow the beads to settle. d. Count the plate in a microplate scintillation counter. The signal is proportional to the amount of [³H]inositol phosphates produced.
Signaling Pathway and Experimental Workflow Diagrams
Inositol Phosphate Signaling Pathway
References
- 1. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput assay for two inositol-specific phospholipase Cs using a scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput cell-based screening using scintillation proximity assay for the discovery of inositol phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic analysis of inositol trisphosphate binding to pure inositol trisphosphate receptors using scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. aelabgroup.com [aelabgroup.com]
- 20. TMS of Inositol - Chromatography Forum [chromforum.org]
- 21. med.und.edu [med.und.edu]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Inositol Lipidomics Sample Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the sample preparation for inositol lipidomics analysis. It is designed for researchers, scientists, and drug development professionals to help navigate the complexities of these procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during sample preparation for inositol lipidomics analysis.
Question: I am seeing low recovery of my phosphoinositide (PIP) species of interest. What are the potential causes and solutions?
Answer:
Low recovery of phosphoinositides is a common challenge due to their low abundance and susceptibility to degradation. Several factors could be contributing to this issue:
-
Inadequate Cell Lysis and Extraction: Incomplete disruption of cells or tissues can prevent the complete release of lipids. The choice of extraction solvent is also critical.
-
Solution: Ensure thorough homogenization of tissue samples or complete lysis of cells. For tissues, cryogenic grinding is effective. For cells, ensure the chosen lysis buffer is appropriate for your cell type. Acidified solvent systems, such as chloroform/methanol with HCl, are often used to protonate the phosphate groups on phosphoinositides, increasing their solubility in the organic phase.[1] A buffered citrate extraction methodology has also been developed to minimize acid-induced degradation.[2][3]
-
-
Lipid Degradation: Phosphoinositides are prone to hydrolysis by phosphatases upon cell lysis. Acid-induced degradation can also occur during extraction.
-
Solution: Perform all extraction steps on ice to minimize enzymatic activity.[2] The use of a buffered citrate extraction method can help reduce acid-induced degradation.[2][3] For long-term storage, lipid extracts should be kept in organic solvents with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen.[4][5]
-
-
Binding to Surfaces: Highly phosphorylated lipids can adhere to plasticware and glassware.
-
Solution: Use silanized glassware or polypropylene tubes to minimize surface binding.[2]
-
-
Inefficient Phase Separation: In liquid-liquid extractions, poor phase separation can lead to loss of lipids in the aqueous phase.
-
Solution: Ensure proper ratios of chloroform, methanol, and aqueous solution are used. Centrifugation should be sufficient to achieve a clear separation of the organic and aqueous phases. Adding salts like KCl can improve phase separation.[2]
-
Question: My mass spectrometry data shows poor ionization efficiency for my phosphoinositide samples. How can I improve this?
Answer:
The highly phosphorylated nature of phosphoinositides can lead to poor ionization efficiency in mass spectrometry.[6]
-
Solution: Derivatization of the phosphate groups can significantly improve ionization. Methylation using TMS-diazomethane neutralizes the negative charges on the phosphate groups, making the molecules more volatile and improving their ionization efficiency.[6] Another approach is the use of an ion-pairing agent like piperidine in the extraction buffer.[1]
Question: I am having difficulty separating the different phosphoinositide isomers. What chromatographic strategies can I employ?
Answer:
The structural similarity of phosphoinositide isomers makes their separation challenging.
-
Solution: High-performance liquid chromatography (HPLC) with a silica-based column is commonly used. A gradient elution with a mobile phase containing an amine modifier, such as ethylamine, can effectively separate different phosphoinositide species.[2] For deacylated phosphoinositides, ion-exchange chromatography can be used for separation.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding inositol lipidomics sample preparation.
Question: What is the best method for extracting inositol lipids from biological samples?
Answer:
The optimal extraction method depends on the specific inositol lipid species of interest and the sample matrix. Two commonly used methods are:
-
Acidified Chloroform/Methanol Extraction (Folch or Bligh-Dyer based): This is a widely used method that relies on a ternary mixture of chloroform, methanol, and an acidic aqueous solution.[1][7] The acid helps to protonate the phosphoinositides, facilitating their extraction into the organic phase.
-
Buffered Citrate Extraction: This method was developed to minimize the acid-induced degradation of phosphoinositides that can occur with traditional acidified extractions.[2][3]
Question: How should I store my samples and lipid extracts to ensure the stability of inositol lipids?
Answer:
Proper storage is crucial to prevent the degradation of inositol lipids.
-
Initial Sample Storage: If not processed immediately, biological samples should be flash-frozen in liquid nitrogen and stored at -80°C.[8]
-
Lipid Extract Storage: Lipid extracts should be stored in an organic solvent (e.g., chloroform/methanol) under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to prevent oxidation and degradation.[4][5] The addition of antioxidants can further enhance stability.[4]
Question: What are the critical factors to consider during sample homogenization?
Answer:
Thorough homogenization is essential to ensure that the extraction solvents have full access to the cellular lipids.[7]
-
For tissues: Cryogenic grinding of frozen tissue using a mortar and pestle is a common and effective method.[8]
-
For cells: Sonication or the use of a mechanical homogenizer can be used to disrupt cell membranes. It is important to perform these steps on ice to minimize enzymatic activity.
Question: Is deacylation of phosphoinositides always necessary?
Answer:
Deacylation, the removal of fatty acid chains, is not always required but can be beneficial in certain analytical approaches.
-
Advantages of Deacylation: It simplifies the analysis by reducing the complexity of the lipid species, making the resulting glycerophosphoinositols more water-soluble and easier to separate using techniques like ion-exchange chromatography.[1]
-
Disadvantages of Deacylation: Information about the fatty acid composition of the phosphoinositides is lost. For a complete lipidomic profile, analysis of the intact lipids is necessary.
Quantitative Data Summary
The following tables summarize key quantitative data related to inositol lipidomics analysis.
Table 1: Stability of Inositol in Human Plasma at Different Storage Temperatures
| Storage Temperature | Day 0 (µM ± SD) | Day 7 (µM ± SD) | Day 14 (µM ± SD) |
| Room Temperature (21°C) | 507.3 ± 7.4 | 499.9 ± 8.0 | 499.9 ± 1.6 |
| Refrigerated (4°C) | 502.6 ± 9.8 | 508.8 ± 17.2 | 492.8 ± 27.6 |
Data adapted from a study on the stability of inositol in scavenged plasma samples.[9]
Table 2: Limits of Detection and Quantitation for Myo-Inositol Analysis by LC-MS/MS in Infant Formula
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 mg/L |
| Limit of Quantitation (LOQ) | 0.17 mg/L |
| Method Detection Limit (MDL) | 17 mg/kg |
| Recovery Rate | 98.07 - 98.43% |
Data from a study on the development of a rapid analytical method for myo-inositol.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments in inositol lipidomics.
Protocol 1: Acidified Chloroform/Methanol Lipid Extraction
This protocol is adapted from a method used for the analysis of phosphoinositides in platelets.[1]
Materials:
-
Chloroform
-
Methanol
-
1 M HCl
-
2 M HCl
-
Internal standard (e.g., a synthetic phosphoinositide with a unique fatty acid composition)
-
Cell pellets (e.g., 1 x 10⁸ platelets)
-
Polypropylene tubes
Procedure:
-
To the cell pellet, add 242 µL of chloroform, 484 µL of methanol, 23.6 µL of 1 M HCl, 170 µL of water, and the internal standard.
-
Vortex the mixture occasionally and let it stand at room temperature for 5 minutes.
-
Induce phase separation by adding 725 µL of chloroform and 170 µL of 2 M HCl.
-
Centrifuge the sample at 1500 x g for 5 minutes at room temperature.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean tube.
Protocol 2: Deacylation of Phosphoinositides
This protocol describes the removal of fatty acid chains from the extracted lipids.[1]
Materials:
-
Dried lipid extract from Protocol 1
-
Methylamine solution (methylamine in methanol/water/1-butanol, 46:43:11 v/v/v)
-
Cold isopropanol (IPA)
-
Nitrogen gas stream
-
Thermomixer
Procedure:
-
Resuspend the dried lipid extract in 50 µL of the methylamine solution.
-
Incubate the mixture at 53°C for 50 minutes in a thermomixer at 1000 rpm.
-
Add 25 µL of cold IPA to the mixture.
-
Dry the sample under a continuous stream of nitrogen gas.
-
Resuspend the dried, deacylated lipid extract in 50 µL of water for analysis.
Visualizations
Phosphoinositide Signaling Pathway
Caption: Key enzymatic conversions in the phosphoinositide signaling cascade.
Experimental Workflow for Inositol Lipidomics
Caption: A generalized workflow for inositol lipidomics analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. babraham.ac.uk [babraham.ac.uk]
- 3. jsbms.jp [jsbms.jp]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of Inositol's Therapeutic Effect in a PCOS Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of inositol in a Polycystic Ovary Syndrome (PCOS) mouse model, drawing from experimental data. It details the methodologies of key experiments and presents quantitative data in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of inositol's mechanism of action.
I. Comparative Analysis of Inositol Treatment in a PCOS Mouse Model
Myo-inositol (MI) and D-chiro-inositol (DCI) are stereoisomers of inositol that act as second messengers in several hormonal pathways, including those for insulin and follicle-stimulating hormone (FSH)[1]. Deficiencies in inositol signaling have been implicated in the pathogenesis of PCOS[1]. The following data summarizes the in vivo effects of a combination of myo-inositol and D-chiro-inositol (in a 40:1 ratio) on a continuous light-induced PCOS mouse model.
Table 1: Effect of Inositol Treatment on Body and Ovarian Weight in PCOS Mice
| Parameter | Control (Healthy) | PCOS (Untreated) | PCOS + Inositol (40:1 MI:DCI) |
| Initial Body Weight (g) | 19.54 ± 1.23 | 19.54 ± 1.23 | Not Reported |
| Final Body Weight (g) | 25.16 ± 1.35 | 62.05 ± 3.67 (in 5% of mice) | Not Reported |
| Ovarian Weight (g) | 0.0062 ± 0.0016 | 0.014 ± 0.0024 | Not Reported, but histological recovery observed[2] |
Data presented as mean ± standard deviation.[3]
Table 2: Hormonal Profile Following Inositol Treatment in PCOS Mice
| Hormone | Control (Healthy) | PCOS (Untreated) | PCOS + Inositol (40:1 MI:DCI) |
| DHEA | Significantly lower than PCOS | Significantly elevated | Significantly reduced compared to untreated PCOS mice[3] |
| Estradiol | Normal levels | Significantly lower than control | Significantly upregulated compared to untreated PCOS mice[3] |
| Progesterone | Normal levels | Significantly lower than control | Significantly upregulated compared to untreated PCOS mice[3] |
DHEA: Dehydroepiandrosterone.[3]
Table 3: Gene Expression in Ovarian Cells After Inositol Treatment
| Gene | Cell Type | Effect of Inositol (40:1 MI:DCI) Treatment in PCOS Model |
| Cyp19a1 (Aromatase) | Granulosa Cells | Significantly increased expression[3][4] |
| Fshr (FSH receptor) | Granulosa Cells | Significantly increased expression[3][4] |
II. Experimental Protocols
PCOS Mouse Model Induction
A continuous light exposure model was utilized to induce PCOS-like characteristics in female CD1 mice[2][3].
-
Animals: 30-day-old female CD1 mice.
-
Procedure: Mice were exposed to a continuous light regimen for 10 weeks[3][4].
-
Validation: The development of PCOS characteristics was confirmed by assessing ovarian morphology and histology, which showed a lack of tertiary follicles and corpora lutea, altered ovarian architecture, and an increased thickness of the theca layer[2].
Inositol Administration
-
Formulation: A combination of myo-inositol and D-chiro-inositol in a 40:1 molar ratio was used[2][3].
-
Dosage and Administration:
-
Control Groups: Untreated healthy and PCOS mice were used as controls[3].
Evaluation of Therapeutic Effects
-
Hormone Level Analysis: Blood was collected from the mice, and serum levels of dehydroepiandrosterone (DHEA), estradiol, and progesterone were measured using ELISA assays[3].
-
Gene Expression Analysis: Ovaries were collected, and theca and granulosa cells were isolated. Real-time PCR was performed to analyze the expression levels of key steroidogenic enzymes and hormone receptors, such as Cyp19a1 (aromatase) and Fshr (FSH receptor)[3][4][5].
-
Histological Analysis: Ovaries were processed for histological examination to assess morphological changes, including follicular development and the thickness of the theca and granulosa cell layers[2].
III. Visualizing Inositol's Mechanism of Action
Signaling Pathway of Inositol in Ovarian Steroidogenesis
The following diagram illustrates the proposed signaling pathway through which myo-inositol and D-chiro-inositol modulate steroidogenesis in the ovary.
Caption: Inositol's role in ovarian steroidogenesis.
Experimental Workflow
The diagram below outlines the general workflow of the in vivo experiments validating the therapeutic effect of inositol in the PCOS mouse model.
Caption: Experimental workflow for in vivo validation.
References
- 1. The inositols and polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myo-inositol and D-chiro-inositol (40:1) reverse histological and functional features of polycystic ovary syndrome in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inositol Restores Appropriate Steroidogenesis in PCOS Ovaries Both In Vitro and In Vivo Experimental Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cells | Free Full-Text | Inositol Restores Appropriate Steroidogenesis in PCOS Ovaries Both In Vitro and In Vivo Experimental Mouse Models [mdpi.com]
Myo-Inositol and Metformin: A Comparative Analysis of Their Impact on Insulin Resistance
A comprehensive review of two key insulin-sensitizing agents, this guide provides a detailed comparison of myo-inositol and metformin in the context of insulin resistance. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms, efficacy, and experimental basis of these compounds.
Myo-inositol, a naturally occurring carbocyclic sugar, and metformin, a biguanide, are both widely recognized for their ability to improve insulin sensitivity. While metformin is a first-line pharmacological treatment for type 2 diabetes, myo-inositol is increasingly being investigated as a therapeutic alternative, particularly in conditions like Polycystic Ovary Syndrome (PCOS) which is often characterized by insulin resistance.[1][2] This guide delves into a comparative analysis of their mechanisms of action, presents quantitative data from clinical trials, and outlines typical experimental protocols for their evaluation.
Mechanisms of Action: Divergent Pathways to a Common Goal
While both myo-inositol and metformin ultimately enhance insulin signaling, they achieve this through distinct molecular pathways.
Myo-inositol primarily acts as a precursor to inositol phosphoglycans (IPGs), which function as second messengers in the insulin signaling cascade.[3][4] Upon insulin binding to its receptor, IPGs are generated and subsequently activate key enzymes involved in glucose metabolism, such as pyruvate dehydrogenase, leading to increased glucose uptake and utilization.[4] Some research also suggests that myo-inositol can activate AMP-activated protein kinase (AMPK), a crucial energy sensor in cells, and promote the expression of GLUT4, a glucose transporter.[5][6]
Metformin , on the other hand, exerts its effects through multiple mechanisms. A primary mode of action is the inhibition of mitochondrial respiratory chain complex I in the liver.[7][8] This leads to a decrease in hepatic glucose production (gluconeogenesis), a major contributor to hyperglycemia in insulin-resistant states.[7][8] Metformin also activates AMPK, which in turn enhances insulin sensitivity in peripheral tissues like muscle and fat, promoting glucose uptake.[7][9] Furthermore, it can increase the secretion of glucagon-like peptide-1 (GLP-1) and modulate the gut microbiome, both of which contribute to its glucose-lowering effects.[7][10]
Quantitative Data from Comparative Clinical Trials
Numerous studies have directly compared the efficacy of myo-inositol and metformin in improving markers of insulin resistance. The following table summarizes key quantitative data from a selection of these trials.
| Study & Population | Intervention & Duration | Key Findings on Insulin Resistance Markers |
| Gudović et al. (2024) [2]60 women with PCOS and IR | Myo-inositol (dose not specified) vs. Metformin (dose not specified) for a duration not specified | Statistically significant reduction in the area under the curve (AUC) of insulin values during an oral glucose tolerance test (OGTT) in both groups. |
| Ravn et al. (2022) [11][12]45 women with PCOS | Myo-inositol (4 g/day ) vs. Metformin (2 g/day ) for 6 months | No significant change in HOMA-IR in either group. Metformin group showed a significant decrease in fasting glucose, while the myo-inositol group showed a slight increase. |
| Jamilian et al. (2017) (as cited in a meta-analysis) [1] | Myo-inositol vs. Metformin | No significant differences between the two treatments on fasting insulin or HOMA-IR. |
| Facchinetti et al. (2018) (Meta-analysis) [1] | Myo-inositol vs. Metformin | No significant differences between the two treatment methods on fasting insulin or homeostasis model assessment of insulin resistance (HOMA-IR). |
| Retrospective Analysis (unnamed) [13] | Myo-inositol (4g + 400mcg folic acid/day) vs. Metformin (~1225 mg/day) for 6 months | HOMA-IR values showed decreasing tendencies, particularly in the metformin-treated groups, but without statistical significance. |
| Quasi-experimental study (2025) [14]100 women with PCOS | Myo-inositol (1g twice daily) vs. Metformin (500mg thrice daily) for 24 weeks | No significant difference in the reduction of HOMA-IR between the two groups. |
It is important to note that the results across studies can vary, potentially due to differences in study design, patient populations, and dosages used. Some studies suggest comparable efficacy between myo-inositol and metformin in improving insulin sensitivity, while others indicate a more pronounced effect of metformin on certain parameters like fasting glucose.[1][11] A notable advantage of myo-inositol reported in several studies is its favorable side-effect profile, with fewer gastrointestinal disturbances compared to metformin.[15][16]
Experimental Protocols
The evaluation of myo-inositol and metformin's effects on insulin resistance typically involves randomized controlled trials (RCTs). Below is a generalized experimental workflow.
Typical Experimental Workflow for a Comparative Clinical Trial
Caption: A generalized workflow for a randomized controlled trial comparing myo-inositol and metformin.
Key Methodologies:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a commonly used method to quantify insulin resistance from fasting glucose and insulin levels. The formula is: HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5.
-
Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear glucose from the bloodstream. Blood samples are taken at baseline and at timed intervals after the ingestion of a standardized glucose solution.
-
Hormonal and Metabolic Assays: Blood samples are analyzed for levels of insulin, glucose, and other relevant hormones (e.g., androgens in PCOS studies) using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Signaling Pathways
The following diagrams illustrate the distinct and overlapping signaling pathways of myo-inositol and metformin in improving insulin sensitivity.
Myo-Inositol Signaling Pathway
Caption: The role of myo-inositol as a precursor to the second messenger IPG in the insulin signaling pathway.
Metformin Signaling Pathway
Caption: Metformin's primary mechanisms of action, including mitochondrial inhibition and AMPK activation.
Conclusion
Both myo-inositol and metformin are effective in improving insulin resistance, albeit through different molecular mechanisms. While metformin remains a cornerstone in the management of type 2 diabetes, myo-inositol presents a promising alternative, particularly for individuals who experience adverse effects with metformin. The choice between these two agents may depend on the specific clinical context, patient tolerance, and the desired therapeutic outcomes. Further research is warranted to delineate the optimal use of myo-inositol, either as a monotherapy or in combination with other agents, for the management of insulin resistance in various patient populations.
References
- 1. Metformin & Myo-inositol: Management of Insulin Resistance in Women with PCOS - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 2. The Comparative Effects of Myo-Inositol and Metformin Therapy on the Clinical and Biochemical Parameters of Women of Normal Weight Suffering from Polycystic Ovary Syndrome [mdpi.com]
- 3. Myo-Inositol for Insulin Resistance in PCOS - Oana - Posts [oanahealth.com]
- 4. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The insulin-sensitizing mechanism of myo-inositol is associated with AMPK activation and GLUT-4 expression in human endometrial cells exposed to a PCOS environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin - Wikipedia [en.wikipedia.org]
- 11. Myoinositol vs. Metformin in Women with Polycystic Ovary Syndrome: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myoinositol vs. Metformin in Women with Polycystic Ovary Syndrome: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. researchgate.net [researchgate.net]
- 15. annalsofrscb.ro [annalsofrscb.ro]
- 16. Inositol for Polycystic Ovary Syndrome: A Systematic Review and Meta-analysis to Inform the 2023 Update of the International Evidence-based PCOS Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Myo-Inositol and D-Chiro-Inositol in Metabolic Syndrome
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. Central to its pathophysiology is insulin resistance. In the quest for effective therapeutic agents, two isomers of inositol, myo-inositol (MI) and D-chiro-inositol (DCI), have emerged as promising candidates. Both are secondary messengers in the insulin signaling pathway and have been shown to possess insulin-mimetic properties.[1][2][3] This guide provides a detailed head-to-head comparison of MI and DCI, presenting experimental data, methodologies, and key signaling pathways to aid researchers and drug development professionals in their evaluation of these molecules.
Distinct Roles in Insulin Signaling
Myo-inositol and D-chiro-inositol, while structurally similar, play distinct and complementary roles in insulin signal transduction. MI is crucial for glucose uptake and utilization in tissues, while DCI is primarily involved in glycogen synthesis and storage.[4][5] The physiological ratio of MI to DCI in the plasma is approximately 40:1, and alterations in this ratio are associated with insulin resistance.[6][7][8] An insulin-dependent epimerase converts MI to DCI, a process that can be impaired in insulin-resistant states.[7][9]
Signaling Pathways
The differential roles of MI and DCI are rooted in their involvement in separate branches of the insulin signaling cascade.
References
- 1. The Effectiveness of Myo-Inositol and D-Chiro Inositol Treatment in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myoinositol and D-Chiro Inositol in Improving Insulin Resistance in Obese Male Children: Preliminary Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novomins.com [novomins.com]
- 5. Myoinositol and D-Chiro Inositol in Improving Insulin Resistance in Obese Male Children: Preliminary Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egoipcos.com [egoipcos.com]
- 7. The Effects of Myo-Inositol and D-Chiro-Inositol in a Ratio 40:1 on Hormonal and Metabolic Profile in Women with Polycystic Ovary Syndrome Classified as Phenotype A by the Rotterdam Criteria and EMS-Type 1 by the EGOI Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inositol Measurement: Cross-Validation of HPLC and Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of inositol is crucial for various applications, from quality control in pharmaceutical formulations to metabolic research. This guide provides an objective comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflows.
The determination of inositol, a key polyol involved in numerous cellular processes, demands robust and reliable analytical methods. While both HPLC and enzymatic methods are commonly employed, their suitability depends on factors such as sample matrix, required sensitivity, and throughput. This guide explores the cross-validation parameters of both techniques to aid in the selection of the most appropriate method for your research needs.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and enzymatic methods for inositol measurement often hinges on their analytical performance. The following table summarizes key validation parameters for both techniques, compiled from various studies. It is important to note that direct comparison can be challenging as performance characteristics are often matrix-dependent.
| Parameter | HPLC Method | Enzymatic Method |
| Principle | Chromatographic separation of inositol from other sample components followed by detection. | Enzymatic conversion of inositol, leading to a measurable product (e.g., NADH), which is quantified.[1][2] |
| Linearity | Typically exhibits high linearity with r² values ≥0.999.[3][4] | Good linearity is also achievable within a defined concentration range. |
| Limit of Detection (LOD) | As low as 0.05 mg/L, depending on the detector used (e.g., LC-MS/MS).[5][6] | Can be highly sensitive, with the ability to measure picomole amounts of inositol.[1] |
| Limit of Quantification (LOQ) | As low as 0.17 mg/L with LC-MS/MS.[5][6] | Quantitative for amounts ranging from 1 to 20 nanomoles.[2] |
| Precision (%RSD) | Intra-day precision can range from 0.22% to 2.80%, and inter-day precision from 1.02% to 8.57%.[3][4] | Inter-assay and intra-assay coefficients of variation (CV) can be as low as 1.1% and 2.3%, respectively.[7] |
| Accuracy/Recovery (%) | Recoveries typically range from 97.04% to 99.05%.[3][4] | High recovery rates are also reported for enzymatic assays. |
| Specificity | High specificity, especially with mass spectrometry (MS) detection, allowing for separation of isomers.[7] | Generally specific for myo-inositol due to the enzyme's substrate specificity. |
| Throughput | Can be automated for high-throughput analysis. | Can be adapted for microplate formats for higher throughput. |
| Interferences | Co-eluting compounds, especially other sugars, can interfere if not properly resolved.[7] | Other reducing substances in the sample may interfere with the detection step.[8] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both HPLC and enzymatic methods for inositol measurement.
Logical Framework for Cross-Validation
The cross-validation of these two distinct analytical methods involves a systematic comparison of their key performance parameters to ensure consistency and reliability of the obtained results. This process is fundamental for method transfer, verification, and for establishing the interchangeability of the techniques in specific applications.
Detailed Experimental Protocols
Below are representative protocols for both HPLC and enzymatic methods for the determination of myo-inositol. These should be considered as templates and may require optimization based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method with Refractive Index (RI) Detection
This method is suitable for the quantification of inositol in various sample types, including pharmaceutical preparations and food matrices.
1. Sample Preparation:
-
Solid Samples: Accurately weigh a homogenized sample and dissolve it in the mobile phase. Centrifuge or filter the sample to remove any particulate matter.
-
Liquid Samples: Dilute the sample as necessary with the mobile phase and filter through a 0.45 µm filter.
2. HPLC Conditions:
-
Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exclusion column.[9]
-
Mobile Phase: 0.02 M Sulfuric Acid (H₂SO₄) in HPLC-grade water.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 65°C.[9]
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of myo-inositol in the mobile phase at concentrations spanning the expected sample concentration range.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the inositol peak based on its retention time compared to the standard.
-
Quantify the amount of inositol in the sample using the calibration curve.
Enzymatic Method (Spectrophotometric)
This method is based on the oxidation of myo-inositol by myo-inositol dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the inositol concentration.[2][10]
1. Reagents:
-
Assay Buffer: 100 mM Sodium Pyrophosphate Buffer, pH 9.0.[10]
-
NAD⁺ Solution: 5 mM β-Nicotinamide Adenine Dinucleotide.[10]
-
Myo-Inositol Dehydrogenase Solution: Prepare a solution containing approximately 4 units/mL of myo-inositol dehydrogenase in a suitable buffer (e.g., 20 mM Potassium Phosphate Buffer, pH 7.0).[10]
-
Standard Solution: A solution of myo-inositol of known concentration.
2. Sample Preparation:
-
Prepare the sample to be free of interfering substances. This may involve deproteinization with perchloric acid followed by neutralization.
3. Assay Procedure:
-
In a cuvette, combine the assay buffer, NAD⁺ solution, and the sample or standard solution.
-
Mix and measure the initial absorbance at 340 nm (A₁).
-
Initiate the reaction by adding the myo-inositol dehydrogenase solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) until the reaction is complete (i.e., the absorbance at 340 nm is stable).
-
Measure the final absorbance at 340 nm (A₂).
4. Calculation:
-
Calculate the change in absorbance (ΔA = A₂ - A₁).
-
Determine the concentration of inositol in the sample by comparing its ΔA to the ΔA of the standard solution.
Conclusion
Both HPLC and enzymatic methods offer reliable and accurate means for the quantification of inositol. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC methods, particularly when coupled with advanced detectors like mass spectrometry, provide high specificity and the ability to separate and quantify different inositol isomers. They are well-suited for complex matrices and for studies requiring detailed profiling of inositol and its derivatives.
-
Enzymatic assays are often simpler and can be more cost-effective for routine analysis of myo-inositol. Their high specificity for the target analyte can be an advantage in samples with minimal interfering substances. These assays are also amenable to high-throughput screening in a microplate format.
A thorough cross-validation of both methods is recommended when establishing a new analytical procedure or when transferring between methods to ensure the consistency and accuracy of results. This guide provides the foundational information to assist researchers in making an informed decision and in designing their validation studies.
References
- 1. An enzymatic fluorimetric assay for myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymatic assay for myo-inositol in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans [pnfs.or.kr]
- 5. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.und.edu [med.und.edu]
- 9. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Epi-Inositol: The Inert Stereoisomer for Robust Cell Signaling Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell signaling research, the choice of appropriate controls is paramount to the validity and reproducibility of experimental findings. For studies involving the phosphoinositide 3-kinase (PI3K) pathway, which governs fundamental cellular processes such as growth, proliferation, and survival, the selection of a truly negative control is critical. This guide provides a comprehensive comparison of epi-inositol with its biologically active stereoisomer, myo-inositol, and another commonly used isomer, scyllo-inositol, establishing epi-inositol as a superior negative control for dissecting PI3K signaling.
The Central Role of myo-Inositol in PI3K Signaling
The PI3K signaling cascade is initiated at the cell membrane, where the enzyme phosphatidylinositol synthase (PIS) utilizes myo-inositol to synthesize phosphatidylinositol (PI). PI is subsequently phosphorylated to form key second messengers, most notably phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to elicit cellular responses.
Given its integral role as the precursor for PI, the introduction of exogenous myo-inositol can actively engage and modulate the PI3K pathway, leading to increased levels of phosphorylated Akt (p-Akt) and subsequent downstream signaling events. This makes myo-inositol an excellent positive control for pathway activation but an unsuitable negative control.
Epi-Inositol: A Biologically Inert Alternative
Epi-inositol, a stereoisomer of myo-inositol, distinguishes itself as an ideal negative control due to a critical biochemical property: it is not a substrate for phosphatidylinositol synthase (PIS). This enzymatic specificity prevents epi-inositol from being incorporated into phosphatidylinositol and, consequently, from participating in the PI3K signaling cascade. Therefore, treating cells with epi-inositol should not induce the phosphorylation of Akt or activate downstream signaling pathways, providing a true baseline for comparison against the effects of active signaling modulators.
Scyllo-Inositol: Another Inactive Isomer with Different Considerations
Scyllo-inositol is another stereoisomer that, like epi-inositol, is not directly involved in PI signaling in the same manner as myo-inositol. It has garnered significant interest for its potential therapeutic role in Alzheimer's disease, where it is thought to inhibit the aggregation of amyloid-β peptides. Some studies suggest that scyllo-inositol may even reduce the levels of myo-inositol within the brain. While this lack of direct participation in the PI3K pathway makes it a potential negative control, its other biological effects and its potential to alter endogenous myo-inositol concentrations may introduce confounding variables in certain experimental contexts.
Comparative Summary of Inositol Isomers
The following table summarizes the key properties of myo-inositol, epi-inositol, and scyllo-inositol relevant to their use in cell signaling studies.
| Feature | myo-Inositol | epi-Inositol | scyllo-Inositol |
| Substrate for PIS | Yes | No | No |
| Role in PI3K Pathway | Precursor to PI, Activator | Inert | Not directly involved |
| Effect on Akt Phosphorylation | Increases | No significant change | No direct effect; may indirectly alter by affecting myo-inositol levels |
| Primary Use in Signaling Studies | Positive Control | Negative Control | Negative Control (with considerations) |
| Other Notable Biological Activity | Precursor to various signaling molecules | Limited known biological activity | Investigated for Alzheimer's disease; may reduce myo-inositol levels |
Visualizing the Inositol-PI3K Pathway Interaction
The following diagrams illustrate the differential roles of myo-inositol and epi-inositol in the PI3K signaling pathway and a typical experimental workflow for their comparative analysis.
Figure 1. Differential roles of myo-inositol and epi-inositol in the PI3K signaling pathway.
A Comparative Analysis of Inositol and Its Pyrophosphate Derivatives in Cellular Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of myo-inositol and its key pyrophosphate derivatives, inositol hexakisphosphate (IP6), diphosphoinositol pentakisphosphate (IP7), and bis-diphosphoinositol tetrakisphosphate (IP8), in the context of cellular energy metabolism. We will delve into their distinct roles in regulating fundamental metabolic pathways, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Introduction to Inositol and its Pyrophosphates
Myo-inositol is a carbocyclic sugar that serves as a precursor for a vast array of signaling molecules, including inositol phosphates and phosphoinositides. The sequential phosphorylation of myo-inositol gives rise to various inositol phosphates, with inositol hexakisphosphate (IP6 or phytic acid) being a key intermediate. Further phosphorylation of IP6 by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) generates the highly energetic inositol pyrophosphates, IP7 and IP8, which contain pyrophosphate moieties.[1][2] These molecules are increasingly recognized as critical regulators of cellular energy homeostasis, influencing processes from insulin signaling to ATP production.[3][4]
Comparative Effects on Energy Metabolism
Experimental evidence, primarily from genetic knockout studies in yeast and mammalian cell lines, highlights the significant and often contrasting roles of inositol and its pyrophosphate derivatives in energy metabolism. A key finding is that the absence of inositol pyrophosphates can lead to a paradoxical increase in cellular ATP levels due to a metabolic shift towards glycolysis.[5][6]
Quantitative Data Summary
The following table summarizes the observed effects of depleting inositol pyrophosphates on key metabolic parameters. It is important to note that direct comparative studies administering exogenous inositol, IP7, and IP8 to the same mammalian cell line and measuring these parameters are limited. The data below is primarily derived from studies on yeast and knockout cell lines.
| Parameter | Wild-Type (Presence of Inositol Pyrophosphates) | Knockout (Absence of Inositol Pyrophosphates) | Fold Change | Cell Type/Organism | Reference |
| Cellular ATP Levels | Normalized to 1 | ~4x higher | +300% | Saccharomyces cerevisiae | [5][6] |
| Glycolysis Rate | Basal | Increased | - | Saccharomyces cerevisiae | [5][6] |
| Mitochondrial Function | Normal | Dysfunctional | - | Saccharomyces cerevisiae | [5][6] |
Signaling Pathways and Regulatory Mechanisms
Inositol and its pyrophosphate derivatives exert their effects on energy metabolism through intricate signaling pathways. Myo-inositol and IP6 are known to improve insulin sensitivity, while the pyrophosphates, particularly IP7, are considered "energetic messengers" that can directly influence metabolic enzymes and transcription factors.[1][7]
Inositol Pyrophosphate Signaling in Energy Regulation
The synthesis and degradation of inositol pyrophosphates are tightly regulated, allowing cells to respond to changes in their energetic status. IP6Ks, the enzymes that produce IP7 from IP6, are themselves regulated by cellular energy levels.[7] IP7 can then act as a signaling molecule to modulate glycolysis and mitochondrial function.[1][5]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Quantification of Intracellular Inositol Phosphates
This protocol describes the enrichment and analysis of inositol phosphates from cell culture samples.
a. Titanium Dioxide (TiO2) Bead Enrichment
This method allows for the selective purification of highly phosphorylated inositol species.
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells with perchloric acid (PCA) on ice.
-
Centrifuge to pellet protein and cellular debris.
-
-
Enrichment:
-
Incubate the PCA supernatant with pre-equilibrated TiO2 beads.
-
Wash the beads extensively with a high-salt, acidic wash buffer to remove non-specifically bound molecules.
-
Elute the bound inositol phosphates with an alkaline elution buffer (e.g., ammonium hydroxide).
-
-
Sample Preparation:
-
Neutralize and desalt the eluted sample.
-
b. Analysis by High-Performance Liquid Chromatography (HPLC)
Separation and quantification of different inositol phosphate species.
-
Instrumentation: A high-performance liquid chromatograph equipped with a strong anion exchange (SAX) column.
-
Mobile Phase: A gradient of a high-salt buffer (e.g., ammonium phosphate).
-
Detection: Post-column derivatization with a reagent that allows for colorimetric or fluorescent detection, or by mass spectrometry.
Measurement of Cellular Bioenergetics using a Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in real-time.
a. Cell Preparation
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour prior to the assay.
b. Assay Procedure
-
Load the Seahorse XF sensor cartridge with the compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test; or glucose, oligomycin, 2-DG for the Glycolysis Stress Test).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
Conclusion
The study of inositol and its pyrophosphate derivatives is a rapidly evolving field with significant implications for understanding and potentially treating metabolic diseases. While it is clear that these molecules are potent regulators of cellular energy metabolism, further research is needed to fully elucidate the specific roles of each derivative and their potential as therapeutic targets. The experimental protocols provided in this guide offer a starting point for researchers to contribute to this exciting area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Inositol Pyrophosphates as Versatile Metabolic Messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of inositol pyrophosphates on cellular energy dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Urinary Inositol: A Comparative Guide to its Validation as a Biomarker for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. The urgent need for non-invasive biomarkers to enable early diagnosis and monitor disease progression has led to the investigation of numerous candidates. Among these, urinary inositol, particularly myo-inositol, has emerged as a promising contender. This guide provides an objective comparison of urinary inositol with other key biomarkers for DN, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Performance Comparison of Urinary Biomarkers for Diabetic Nephropathy
The diagnostic and prognostic accuracy of a biomarker is paramount. The following tables summarize the performance of urinary myo-inositol in comparison to established and emerging biomarkers for diabetic nephropathy.
| Biomarker | Method | n (Patients/Controls) | Key Findings | Reference |
| Urinary myo-inositol | NMR Spectroscopy | 208 DKD / 26 Healthy | - Correlated with eGFR and UPCR.- Predictive of ESRD progression, with better 1-year prediction than UPCR alone.- Additive predictive value when combined with serum creatinine and UPCR. | [1] |
| Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL) | ELISA | 145 T2DM with DKD | - Higher levels in patients with rapid DKD progression.- AUC of 0.86 for predicting rapid progression (Sensitivity: 83.4%, Specificity: 77.3%). | [2][3] |
| Urinary Cystatin C | Latex Agglutination | 237 T2DM | - Positively correlated with the decline in eGFR.- A predictor of DN progression, particularly in early stages. | [4][5] |
| Urinary Type IV Collagen | ELISA | 115 NIDDM / 34 Healthy | - Significantly elevated in NIDDM patients, even those with normoalbuminuria.- Inversely correlated with the annual decline in eGFR. | [6][7][8] |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Immunoassay | Widely Used | - Gold standard for DN diagnosis and staging.- Limited sensitivity for detecting early-stage DN. | [4] |
Table 1: Performance Overview of Urinary Biomarkers in Diabetic Nephropathy. This table highlights key findings from studies evaluating urinary myo-inositol and other prominent biomarkers. DKD: Diabetic Kidney Disease; eGFR: estimated Glomerular Filtration Rate; UPCR: Urine Protein-to-Creatinine Ratio; ESRD: End-Stage Renal Disease; T2DM: Type 2 Diabetes Mellitus; NIDDM: Non-Insulin-Dependent Diabetes Mellitus; AUC: Area Under the Curve.
| Biomarker | Sensitivity | Specificity | AUC | Cut-off Value | Reference |
| Urinary myo-inositol x chiro-inositol | 81.3% | 70.3% | 0.840 | 2.20 (ng/L)² | [9][10] |
| Urinary NGAL (Cross-sectional studies) | 82% | 81% | 0.88 | - | [11] |
| Urinary NGAL (Cohort studies) | 96% | 89% | 0.98 | - | [11] |
| Urinary NGAL (Predicting rapid progression) | 83.4% | 77.3% | 0.86 | 39.8 ng/mL | [2][3] |
| Urinary KIM-1 | 62.37% | 73.48% | - | 174.95 pg/mL | [12] |
Table 2: Quantitative Performance Metrics of Urinary Biomarkers. This table provides a direct comparison of the sensitivity, specificity, and Area Under the Curve (AUC) for various urinary biomarkers in the context of diabetic nephropathy.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical validation. This section details the methodologies for the quantification of urinary inositol and other key biomarkers.
Quantification of Urinary Myo-Inositol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 13,000 g for 10 minutes at 4°C to remove particulate matter.
-
Mix 300 µL of the urine supernatant with 300 µL of a phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4) containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP-d4) in deuterium oxide (D₂O).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 600 MHz (or higher) spectrometer equipped with a cryoprobe.
-
Employ a standard 1D NOESY-presaturation pulse sequence to suppress the water signal.
-
Key acquisition parameters include a spectral width of ~12 ppm, 64-128 scans, and a relaxation delay of 2-4 seconds.[15]
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Identify the myo-inositol signals (typically a multiplet around 3.6 ppm).
-
Quantify the concentration by integrating the area of a specific myo-inositol peak and normalizing it to the integral of the internal standard.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove precipitates.
-
Perform a protein precipitation step by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the urine sample.[16]
-
Vortex and centrifuge at high speed (e.g., 14,000 g for 10 minutes).
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[17]
-
-
LC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[18][19]
-
Detect myo-inositol using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for myo-inositol and an isotopically labeled internal standard (e.g., ¹³C₆-myo-inositol).
-
-
Quantification:
-
Generate a calibration curve using standards of known myo-inositol concentrations.
-
Calculate the concentration of myo-inositol in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Quantification of Alternative Biomarkers
-
Urinary NGAL, Cystatin C, and Type IV Collagen: These protein biomarkers are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This involves incubating the urine sample in microplate wells coated with a specific antibody, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal. The concentration is determined by comparing the signal to a standard curve.
Signaling Pathways and Experimental Workflows
To understand the biological basis of urinary inositol as a biomarker, it is essential to visualize the relevant signaling pathways and the experimental workflow for its validation.
References
- 1. Urine myo-inositol as a novel prognostic biomarker for diabetic kidney disease: a targeted metabolomics study using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of novel biomarkers urinary NGAL and MCP-1 in predicting progression of diabetic kidney disease in type 2 DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary cystatin C and tubular proteinuria predict progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Cystatin C and Tubular Proteinuria Predict Progression of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary type IV collagen as a marker for early diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Association between urinary type IV collagen level and deterioration of renal function in type 2 diabetic patients without overt proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary chiro- and myo-inositol levels as a biological marker for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urine NGAL as an early biomarker for diabetic kidney disease: accumulated evidence from observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Urinary Neutrophil Gelatinase Associated Lipocalin and Kidney Injury Molecule-1 as Diagnostic Markers for Early Nephropathy in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
Assessing the Reproducibility of Inositol-Mediated Effects on Oocyte Quality: A Comparative Guide
The role of inositol, particularly myo-inositol, in improving oocyte quality has been a subject of extensive research, yet the reproducibility of its effects remains a topic of discussion among researchers and clinicians. This guide provides an objective comparison of experimental data from various studies to assess the consistency of inositol's impact on key parameters of oocyte and embryo quality. Detailed experimental protocols and signaling pathways are presented to aid researchers in their study design and interpretation of results.
Inositol's Role in Oocyte Maturation: A Look at the Signaling Pathway
Myo-inositol is a crucial precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of the cell membrane.[1] Upon hormonal stimulation, such as by gonadotropin-releasing hormone (GnRH) or follicle-stimulating hormone (FSH), PIP2 is hydrolyzed into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][3] These specific Ca2+ oscillations are fundamental for the resumption and completion of meiosis, oocyte activation during fertilization, and early embryonic development.[1][4] Furthermore, inositol acts as an insulin sensitizer, which can be beneficial in conditions like Polycystic Ovary Syndrome (PCOS) that are associated with insulin resistance and compromised oocyte quality.[1][4][5]
Comparative Analysis of Inositol's Effects on Oocyte and Embryo Quality
The existing literature presents a mixed consensus on the benefits of myo-inositol supplementation. While some systematic reviews and meta-analyses have concluded a lack of significant improvement in oocyte and embryo quality[6][7][8], other individual randomized controlled trials (RCTs) and reviews suggest positive outcomes, particularly for women with PCOS.[5][9][10][11] The following tables summarize quantitative data from several key studies to highlight these discrepancies and facilitate a comparative assessment.
Table 1: Effects of Myo-Inositol on Oocyte Retrieval and Maturation
| Study (Patient Group) | Myo-Inositol Group (n) | Control Group (n) | Outcome | Result | p-value |
| Unfer et al. (2011) (PCOS)[10] | 30 | 30 | Number of Retrieved Oocytes | No significant difference | - |
| Unfer et al. (2011) (PCOS)[10] | 30 | 30 | Number of Germinal Vesicle & Degenerated Oocytes | 1.0 ± 0.9 | 1.6 ± 1.0 |
| Papaleo et al. (2009) (PCOS)[5] | 20 | 20 | Number of Retrieved Oocytes | Significantly higher | < 0.05 |
| Papaleo et al. (2009) (PCOS)[5] | 20 | 20 | Number of Mature (MII) Oocytes | Significantly higher | < 0.05 |
| Mohammadi et al. (2021) (Poor Ovarian Responders)[12] | 30 | 30 | Number of Retrieved Oocytes | Non-significantly higher | - |
| Mohammadi et al. (2021) (Poor Ovarian Responders)[12] | 30 | 30 | Number of Mature (MII) Oocytes | Non-significantly higher | - |
| Zheng et al. (2021) Meta-analysis[13] | 491 | 490 | MII Oocyte Rate | Higher in MI group (OR 1.55) | 0.03 |
Table 2: Effects of Myo-Inositol on Fertilization and Embryo Quality
| Study (Patient Group) | Myo-Inositol Group (n) | Control Group (n) | Outcome | Result | p-value |
| Papaleo et al. (2009) (PCOS)[5] | 20 | 20 | Number of Transferred Embryos | Significantly higher | < 0.05 |
| Papaleo et al. (2009) (PCOS)[5] | 20 | 20 | Embryo Score (S1) | Significantly higher | < 0.05 |
| Mohammadi et al. (2021) (Poor Ovarian Responders)[12] | 30 | 30 | Fertilization Rate | Significantly higher | < 0.05 |
| Brusco & Mariani (2013) (ICSI patients)[14][15] | 74 | 75 | Number of Grade A Embryos Transferred | Significantly higher | 0.02 |
| Zheng et al. (2021) Meta-analysis[13] | 491 | 490 | Fertilization Rate | Higher in MI group (OR 1.62) | < 0.01 |
Table 3: Effects of Myo-Inositol on Clinical Pregnancy Rates
| Study (Patient Group) | Myo-Inositol Group (n) | Control Group (n) | Outcome | Result | p-value |
| Unfer et al. (2011) (PCOS)[10] | 30 | 30 | Clinical Pregnancy Rate | No significant difference | - |
| Brusco & Mariani (2013) (ICSI patients)[14][15] | 74 | 75 | Clinical Pregnancy Rate | Significantly higher | 0.02 |
| Systematic Review (2023)[6][7] | 410 | 410 | Clinical Pregnancy Rate | No significant difference (RR 1.41) | 0.15 |
Experimental Protocols for Assessing Inositol's Effects
Reproducibility of findings is heavily dependent on the standardization of experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
1. Patient Selection and Supplementation Protocol
-
Inclusion Criteria: Studies often focus on specific patient populations such as women with diagnosed Polycystic Ovary Syndrome (PCOS) according to the Rotterdam criteria, or patients classified as "poor ovarian responders".[5][10][12]
-
Supplementation: A common protocol involves the oral administration of 4 grams of myo-inositol per day, often in combination with 400 mcg of folic acid.[9][11][12]
-
Duration: Supplementation is typically initiated for a period of 3 months prior to the start of the assisted reproductive technology (ART) cycle to ensure adequate influence on follicular development.[5][16][11]
-
Control Group: The control group usually receives only folic acid (400 mcg/day).[9][11][12]
2. Ovarian Stimulation and Oocyte Retrieval
-
Stimulation Protocol: Patients undergo controlled ovarian hyperstimulation using a standardized protocol, such as the long protocol with a GnRH agonist or an antagonist protocol.[10]
-
Follicular Monitoring: Follicular growth is monitored via transvaginal ultrasound.
-
Ovulation Triggering: Human chorionic gonadotropin (hCG) is administered when lead follicles reach a mean diameter of 18-20 mm.
-
Oocyte Retrieval: Oocyte pick-up is performed 34-36 hours after hCG administration via transvaginal ultrasound-guided aspiration.
3. Oocyte and Embryo Quality Assessment
-
Oocyte Maturity Assessment: Retrieved oocytes are denuded of cumulus cells and assessed for nuclear maturity. They are classified as Metaphase II (MII; mature), Metaphase I (MI; immature), or Germinal Vesicle (GV; immature).[10] Degenerated oocytes are also recorded.[5][10]
-
Fertilization: Fertilization is achieved via conventional in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI). Fertilization is confirmed by the presence of two pronuclei (2PN) approximately 16-18 hours post-insemination.
-
Embryo Grading: Embryo quality is assessed on day 2 or 3 post-fertilization based on morphological criteria, including the number and symmetry of blastomeres and the degree of fragmentation. Embryos are often graded on a scale (e.g., Grade A/1 for the highest quality).[14][15]
A Workflow for Assessing Reproducibility
To systematically assess the reproducibility of inositol's effects, a structured workflow is essential. This involves careful planning, execution, and analysis of studies.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinase-dependent Regulation of Inositol 1,4,5-Trisphosphate-dependent Ca2+ Release during Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Achieve High-Quality Oocytes? The Key Role of Myo-Inositol and Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of myo-inositol supplementation on oocyte's quality in PCOS patients: a double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of Myo-Inositol on Oocyte and Embryo Quality in Assisted Reproduction: Systematic Review and Meta-Analysis of Randomized Clinical Trials | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Myo-Inositol on Oocyte and Embryo Quality in Assisted Reproduction: Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of inositol on oocyte quality in patients affected with polycystic ovary syndrome. – PHARMARTE SRL – Azienda Farmaceutica [pharmarte.com]
- 10. en.vittoriounfer.it [en.vittoriounfer.it]
- 11. europeanreview.org [europeanreview.org]
- 12. examine.com [examine.com]
- 13. Effect of myo-inositol supplementation in mixed ovarian response IVF cohort: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. Inositol: effects on oocyte quality in patients undergoing ICSI. An open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inositol and In Vitro Fertilization with Embryo Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Inositol Proper Disposal Procedures: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of inositol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Inositol, in its common forms such as myo-inositol, is not classified as a hazardous substance.[1][2] Consequently, its disposal is straightforward, but adherence to proper laboratory waste management protocols remains crucial to ensure safety and environmental responsibility. The product itself and its degradation products are not considered toxic.
Immediate Safety and Handling Considerations
Before handling inositol for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses
-
Lab coat
-
Gloves
In the event of a spill, follow these procedures:
-
Small Spills: Use appropriate tools to sweep up the solid material and place it in a designated waste disposal container. Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.
-
Large Spills: Use a shovel to place the material into a suitable waste disposal container. Clean the contaminated surface with water, allowing it to be evacuated through the sanitary system, provided this is in accordance with local regulations.
Step-by-Step Disposal Procedures
The primary principle for the disposal of inositol is to adhere to national, state, and local environmental regulations.[1][3]
-
Waste Identification and Segregation:
-
Disposal of Uncontaminated Inositol:
-
For solid inositol that is uncontaminated, the recommended disposal method is landfilling.[4]
-
Package the inositol in a securely sealed container to prevent dust formation.
-
Dispose of the sealed container in the regular laboratory trash, which is then sent to a landfill, in accordance with institutional and local guidelines for non-hazardous solid waste.[3]
-
-
Disposal of Inositol Solutions:
-
While inositol is water-soluble, direct disposal of solutions down the drain is generally discouraged for any chemical to prevent unnecessary burden on wastewater treatment systems.[1][3]
-
If local regulations permit, small quantities of dilute, non-hazardous aqueous solutions may be flushed down the sanitary sewer with a large volume of water.[5] However, it is best practice to avoid this unless explicit approval is granted by your institution's Environmental Health and Safety (EHS) office.
-
The preferred method is to collect aqueous inositol waste in a clearly labeled container for disposal through your institution's chemical waste program.
-
-
Disposal of Contaminated Inositol:
-
If inositol is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
The disposal procedure will be dictated by the nature of the contaminant.
-
Segregate and dispose of the contaminated inositol waste according to the guidelines for the hazardous substance it is mixed with.
-
-
Empty Container Disposal:
-
Rinse empty inositol containers with a suitable solvent (such as water) before disposal.
-
The rinsate should be collected and managed as chemical waste.
-
Deface or remove the label of the empty container before placing it in the appropriate recycling or trash receptacle, as per your institution's policy.[2]
-
Quantitative Data Summary
No specific quantitative limits (e.g., concentration thresholds for drain disposal) are defined for inositol in the reviewed safety and disposal literature. The guiding principle is the responsible management of all chemical waste, regardless of its hazard classification.
| Parameter | Guideline |
| Hazard Classification | Non-hazardous[1][2] |
| Primary Disposal Route | Landfill (for solid waste)[4] |
| Drain Disposal | Generally discouraged; consult local regulations and EHS[1][3] |
| Spill Cleanup Residue | Dispose of according to local and regional authority requirements |
Inositol Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of inositol waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of inositol waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of inositol, fostering a secure and environmentally conscious research environment.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. Demo [flinnsci.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling Inositol
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of inositol, a naturally occurring sugar alcohol vital in cellular signaling. By adhering to these procedural steps, you can minimize risks and establish a secure laboratory environment.
While inositol is not generally classified as a hazardous substance, a cautious and informed approach to its handling is recommended as the toxicological properties have not been fully investigated.[1][2]
Personal Protective Equipment (PPE): A Tabular Overview
The following table summarizes the recommended personal protective equipment (PPE) for handling inositol to prevent direct contact and inhalation.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with side shields or Chemical Goggles | OSHA 29 CFR 1910.133 or European Standard EN166 compliant.[1][2] | Protects against airborne particles and potential splashes. |
| Hand Protection | Disposable Gloves | Nitrile or Latex. | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | N95 or equivalent, approved by NIOSH/MSHA or European Standard EN 149.[1] | Recommended when handling fine powders or when dust generation is likely to minimize inhalation.[1][3] |
Procedural Guidance for Safe Handling and Disposal
Engineering Controls:
-
Handle inositol in a well-ventilated area.[1] For procedures likely to generate dust, such as weighing or transferring, use a chemical fume hood.[3]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
Handling:
-
Avoid generating dust.[1]
-
Minimize direct contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents.[2]
Spill Management:
-
For small spills, sweep or vacuum the material into a suitable disposal container.[1]
-
Avoid generating dust during cleanup.[1]
-
Ventilate the area of the spill.[1]
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to local regulations.
Disposal:
-
Dispose of inositol and any contaminated PPE in accordance with local, state, and federal regulations.[3]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[3]
Visualizing the Workflow for Safe Handling of Inositol
The following diagram illustrates the logical workflow for the safe handling of inositol, from preparation and handling to disposal.
Caption: Workflow for the safe handling of inositol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
